molecular formula C8H9N5O4 B15603401 9-Carboxymethoxymethylguanine-13C2,15N

9-Carboxymethoxymethylguanine-13C2,15N

Katalognummer: B15603401
Molekulargewicht: 242.17 g/mol
InChI-Schlüssel: MICNQLKUSOVNNG-VZQINMRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Carboxymethoxymethylguanine-13C2,15N is a useful research compound. Its molecular formula is C8H9N5O4 and its molecular weight is 242.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H9N5O4

Molekulargewicht

242.17 g/mol

IUPAC-Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid

InChI

InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16)/i5+1,6+1,10+1

InChI-Schlüssel

MICNQLKUSOVNNG-VZQINMRGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to 9-Carboxymethoxymethylguanine-13C2,15N: An Essential Tool in Antiviral Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Carboxymethoxymethylguanine-13C2,15N is a stable isotope-labeled internal standard of 9-Carboxymethoxymethylguanine (B1436564) (CMMG). CMMG is the primary and pharmacologically inactive metabolite of the widely used antiviral drug, acyclovir (B1169).[1][2] Acyclovir is a guanosine (B1672433) analogue effective against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). While acyclovir is generally considered safe, it can cause neurotoxicity, particularly in patients with impaired renal function.[1][3][4] This toxicity is linked to the accumulation of CMMG in the body.[5][6] Consequently, therapeutic drug monitoring (TDM) of both acyclovir and CMMG is crucial for ensuring efficacy and preventing adverse effects. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

This technical guide provides an in-depth overview of this compound, including its synthesis, its role in the metabolic pathway of acyclovir, and detailed protocols for its application in a clinical research setting.

Physicochemical Properties

PropertyValue
Chemical Formula C6¹³C2H9N4¹⁵NO4
Molecular Weight 242.17 g/mol
Appearance Solid
Storage -20°C

Proposed Synthesis of this compound

While the precise, proprietary synthesis methods from commercial suppliers like Toronto Research Chemicals are not publicly available, a plausible synthetic route can be proposed based on the known synthesis of 9-carboxymethoxymethylguanine and general methods for isotopic labeling. A practical synthesis of unlabeled CMMG has been reported, and this can be adapted by incorporating isotopically labeled starting materials.

A potential strategy involves the alkylation of a protected guanine (B1146940) derivative with a labeled side chain. The synthesis could commence with commercially available, isotopically labeled glycine (B1666218) (Glycine-¹³C₂,¹⁵N).

Proposed Synthetic Scheme:

Synthesis_of_this compound cluster_0 Preparation of Labeled Side Chain cluster_1 Alkylation and Deprotection Glycine-13C2,15N Glycine-¹³C₂,¹⁵N Labeled_bromoacetic_acid 2-Bromoacetic acid-¹³C₂ Glycine-13C2,15N->Labeled_bromoacetic_acid Diazotization Bromoacetyl_bromide Bromoacetyl bromide Labeled_methyl_bromoacetate Methyl 2-bromoacetate-¹³C₂ Labeled_bromoacetic_acid->Labeled_methyl_bromoacetate Esterification (Methanol, H+) Methanol (B129727) Methanol Alkylated_Guanine Protected 9-(Methoxycarbonylmethoxymethyl)guanine-¹³C₂ Labeled_methyl_bromoacetate->Alkylated_Guanine Alkylation Protected_Guanine Protected Guanine (e.g., N²-acetyl-6-O-diphenylcarbamoylguanine) Protected_Guanine->Alkylated_Guanine Final_Product 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N Alkylated_Guanine->Final_Product Hydrolysis and Deprotection

Caption: Proposed synthesis of this compound.

Metabolic Pathway of Acyclovir

Acyclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. A small fraction of the administered acyclovir dose (approximately 5-15%) is metabolized in the liver to 9-carboxymethoxymethylguanine (CMMG).[1] This metabolic process involves two key enzymatic steps.

Acyclovir_Metabolism Acyclovir Acyclovir ACV_Aldehyde Acyclovir Aldehyde Acyclovir->ACV_Aldehyde Alcohol Dehydrogenase (ADH) CMMG 9-Carboxymethoxymethylguanine (CMMG) ACV_Aldehyde->CMMG Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic conversion of Acyclovir to CMMG.

Experimental Protocol: Quantification of CMMG in Human Serum using LC-MS/MS

This section details a typical experimental protocol for the quantitative analysis of 9-carboxymethoxymethylguanine in human serum using this compound as an internal standard. This method is crucial for therapeutic drug monitoring and toxicological assessment.

Materials and Reagents
  • Analytes: Acyclovir, 9-Carboxymethoxymethylguanine (CMMG)

  • Internal Standards: this compound (CMMG-IS), Acyclovir-d4 (ACV-IS)

  • Solvents: Methanol (LC-MS grade), Water (Milli-Q or equivalent), Formic acid

  • Biological Matrix: Drug-free human serum

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of CMMG and CMMG-IS in DMSO.[1]

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human serum with appropriate volumes of the CMMG stock solution to prepare a calibration curve (e.g., 0.156 to 160 µmol/L) and at least three levels of QCs (low, medium, and high).

  • Internal Standard Working Solution: Prepare a working solution of CMMG-IS (e.g., 5 µmol/L) in methanol containing 1% (v/v) formic acid.

Sample Preparation

The following protocol is based on a protein precipitation method, which is rapid and effective for this application.[3]

  • Aliquoting: To 50 µL of serum sample (calibrator, QC, or unknown), add 150 µL of the cold internal standard working solution.

  • Precipitation: Vortex the mixture briefly to ensure thorough mixing and precipitate the proteins.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Dilution: Dilute the supernatant with 100 µL of 1% formic acid in water and mix for 10 minutes.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the analysis. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC System UHPLC System
Column Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Start with 2% B, increase to 25% B over 1.7 min, then to 75% B over 0.5 min, and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.3 kV
Desolvation Gas 1000 L/h at 500°C
Source Temperature 150°C
MRM Transitions To be optimized for CMMG and CMMG-IS
Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data from a validated LC-MS/MS method for CMMG analysis.[3]

Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)

ParameterValue
Linearity Range 0.156 - 160 µmol/L
Correlation Coefficient (r²) > 0.99
LLOQ 0.156 µmol/L
Accuracy at LLOQ 80 - 120%
Precision at LLOQ ≤ 20%

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 1.7 - 6.593 - 1051.4 - 4.295 - 104
Medium 1.7 - 6.593 - 1051.4 - 4.295 - 104
High 1.7 - 6.593 - 1051.4 - 4.295 - 104

Table 3: Matrix Effect and Extraction Recovery

AnalyteExtraction Recovery (%)Matrix Effect (%)
CMMG > 83.376.3 - 93.6
CMMG-IS > 86.281.8 - 93.4

Experimental Workflow

The overall workflow for the quantification of CMMG in patient samples is a streamlined process from sample receipt to data reporting.

Analytical_Workflow Sample_Receipt Patient Sample Receipt (Serum) Sample_Prep Sample Preparation (Protein Precipitation with IS) Sample_Receipt->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Report Result Reporting Data_Processing->Report

Caption: Workflow for CMMG quantification in clinical samples.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the acyclovir metabolite, CMMG. Its use as an internal standard in LC-MS/MS methods allows for reliable therapeutic drug monitoring, which is critical for optimizing acyclovir therapy and mitigating the risk of neurotoxicity, especially in vulnerable patient populations such as those with renal impairment. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to implement CMMG monitoring in their laboratories, ultimately contributing to improved patient safety and outcomes.

References

The Role of 9-Carboxymethoxymethylguanine in Acyclovir Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir (B1169), a cornerstone in the treatment of herpes virus infections, undergoes a critical metabolic transformation to its principal metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG). While CMMG is pharmacologically inactive, its accumulation, particularly in patients with compromised renal function, is strongly associated with significant neuropsychiatric adverse events. A thorough understanding of the metabolic pathway of acyclovir to CMMG, the pharmacokinetic profiles of both compounds, and their mechanisms of renal clearance is paramount for optimizing acyclovir therapy and ensuring patient safety. This technical guide provides a comprehensive overview of the role of CMMG in acyclovir metabolism, presenting key quantitative data, detailed experimental protocols for its analysis, and visual representations of the involved biological pathways and analytical workflows.

Introduction

Acyclovir is an acyclic guanosine (B1672433) analogue that, upon activation via phosphorylation by viral thymidine (B127349) kinase, effectively inhibits viral DNA polymerase.[1] While the majority of an administered dose of acyclovir is excreted unchanged in the urine, a notable fraction, ranging from 8% to 14% in individuals with normal renal function, is metabolized to 9-carboxymethoxymethylguanine (CMMG).[2] This biotransformation occurs primarily in the liver. CMMG is an inactive metabolite, however, its accumulation in the body, a common occurrence in patients with renal impairment, has been identified as a primary contributor to acyclovir-induced neurotoxicity.[3][4] Symptoms of this neurotoxicity can range from lethargy and confusion to hallucinations and seizures.[5] Consequently, a detailed understanding of the factors influencing CMMG formation, accumulation, and elimination is crucial for the safe and effective use of acyclovir, especially in vulnerable patient populations.

Acyclovir Metabolism to 9-Carboxymethoxymethylguanine

The metabolic conversion of acyclovir to CMMG is a two-step enzymatic process that primarily takes place in the cytoplasm of hepatocytes.[6][7]

  • Oxidation to an Aldehyde Intermediate: Acyclovir is first oxidized by alcohol dehydrogenase (ADH) to a reactive aldehyde intermediate.[6]

  • Oxidation to CMMG: This aldehyde intermediate is subsequently and rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the stable and inactive metabolite, 9-carboxymethoxymethylguanine.[6]

Both ADH and ALDH are ubiquitously expressed enzymes, with their highest concentrations found in the liver, which is the primary site of this metabolic conversion.[2]

Metabolic Pathway Diagram

Figure 1: Metabolic Pathway of Acyclovir to CMMG Acyclovir Acyclovir Aldehyde_Intermediate Aldehyde Intermediate Acyclovir->Aldehyde_Intermediate Alcohol Dehydrogenase (ADH) CMMG 9-Carboxymethoxymethylguanine (CMMG) Aldehyde_Intermediate->CMMG Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic conversion of acyclovir to CMMG.

Pharmacokinetics of Acyclovir and CMMG

The pharmacokinetic profiles of acyclovir and CMMG are intricately linked, with renal function being the most critical determinant of their systemic exposure.

Absorption and Distribution

Acyclovir is absorbed from the gastrointestinal tract with a bioavailability of 15-30%.[8] It exhibits a low plasma protein binding of 9-33%.[1] The volume of distribution of acyclovir is approximately 0.6 L/kg.[1] CMMG is formed systemically from acyclovir and is also characterized by low plasma protein binding.

Elimination

Both acyclovir and CMMG are primarily eliminated from the body via the kidneys through a combination of glomerular filtration and active tubular secretion.[1][2] In individuals with normal renal function, the half-life of acyclovir is approximately 2.5 to 3 hours.[6] However, in patients with renal impairment, the elimination of both acyclovir and CMMG is significantly impaired, leading to their accumulation. The half-life of acyclovir can be prolonged by up to 10 times in patients with renal failure.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters and concentrations of acyclovir and CMMG in different patient populations.

Table 1: Pharmacokinetic Parameters of Acyclovir and CMMG in Relation to Renal Function

ParameterAnalyteNormal Renal Function (eGFR >90 mL/min/1.73m²)Impaired Renal Function (eGFR <30 mL/min/1.73m²)Reference(s)
Half-life (t½) Acyclovir~2.9 hoursUp to 19.5 hours[2][3]
AUC₀₋₂₄ (mg·h/L) Acyclovir44.8-[8]
AUC₀₋₂₄ (mg·h/L) CMMG13.3-[8]
Metabolic Ratio (AUC CMMG / AUC Acyclovir) -30.4%129.9%[8]

Table 2: Serum/Plasma and CSF Concentrations of Acyclovir and CMMG in Patients

ConditionAnalyteSerum/Plasma Concentration (µmol/L)CSF Concentration (µmol/L)Reference(s)
Neuropsychiatric Symptoms CMMG34.1 ± 39.41.0 (median)[3][6]
No Neuropsychiatric Symptoms CMMG4.7 ± 4.7<0.5[3][6]
Normal Renal Function (Valacyclovir) Acyclovir--[6]
Normal Renal Function (Valacyclovir) CMMG--[6]
Impaired Renal Function (Valacyclovir) AcyclovirHigher than normalHigher than normal[6]
Impaired Renal Function (Valacyclovir) CMMGHigher than normalHigher than normal[6]

Note: Concentrations can vary significantly based on dosing, specific patient characteristics, and the timing of sample collection.

Renal Handling of 9-Carboxymethoxymethylguanine

The primary route of elimination for CMMG is renal excretion. This process involves both glomerular filtration and active tubular secretion. While the specific transporters responsible for the tubular secretion of CMMG have not been definitively elucidated in published literature, it is known that the parent drug, acyclovir, is a substrate for the Multidrug and Toxin Extrusion (MATE) proteins MATE1 and MATE2-K, which are located on the apical membrane of proximal tubule cells.[9] Given the structural similarity, it is plausible that CMMG may also interact with these or other renal transporters, such as the Organic Anion Transporters (OATs), which are responsible for the secretion of a wide range of anionic compounds.

Proposed Renal Handling Pathway

Figure 2: Proposed Renal Handling of CMMG cluster_0 Blood cluster_1 Proximal Tubule Cell cluster_2 Urine CMMG_blood CMMG OATs OATs (?) CMMG_blood->OATs Basolateral Uptake CMMG_cell CMMG MATEs MATEs (?) CMMG_cell->MATEs OATs->CMMG_cell CMMG_urine CMMG MATEs->CMMG_urine Apical Efflux Figure 3: Bioanalytical Workflow for Acyclovir and CMMG Sample_Collection Sample Collection (Plasma/Serum) Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

9-Carboxymethoxymethylguanine as a biomarker for acyclovir toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir (B1169), a cornerstone in the treatment of herpes virus infections, is generally considered a safe and effective antiviral agent. However, its use is associated with potential toxicities, most notably nephrotoxicity and neurotoxicity, particularly in patients with pre-existing renal impairment or when administered at high doses.[1][2] A growing body of evidence points to the critical role of its primary metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG), as a key biomarker for predicting and understanding these adverse events. This technical guide provides a comprehensive overview of CMMG's role in acyclovir toxicity, detailing the underlying mechanisms, quantitative data from clinical studies, and established experimental protocols for its measurement.

Acyclovir Metabolism and the Formation of CMMG

Acyclovir is primarily eliminated unchanged by the kidneys.[3][4] However, a fraction of the administered dose, ranging from 8.5% to 14.1%, is metabolized to CMMG.[5] This metabolic conversion is a two-step enzymatic process that does not involve the cytochrome P450 system.[5] Initially, acyclovir is oxidized by alcohol dehydrogenase (ADH) to an intermediate, acyclovir aldehyde.[6][7] Subsequently, this aldehyde is further oxidized by aldehyde dehydrogenase (ALDH) to form CMMG.[6][7] In patients with impaired renal function, the clearance of acyclovir is reduced, leading to an increased accumulation of both the parent drug and its metabolite, CMMG.[8][9]

G Acyclovir Acyclovir Acyclovir_Aldehyde Acyclovir Aldehyde Acyclovir->Acyclovir_Aldehyde Oxidation CMMG 9-Carboxymethoxymethylguanine (CMMG) Acyclovir_Aldehyde->CMMG Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->Acyclovir_Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) ALDH->CMMG G cluster_metabolism Acyclovir Metabolism cluster_toxicity Toxicity Mechanisms Acyclovir Acyclovir Acyclovir_Aldehyde Acyclovir Aldehyde Acyclovir->Acyclovir_Aldehyde ADH Renal_Toxicity Direct Renal Tubular Toxicity Acyclovir->Renal_Toxicity Crystal Nephropathy CMMG CMMG Acyclovir_Aldehyde->CMMG ALDH Acyclovir_Aldehyde->Renal_Toxicity Hypothesized Causative Agent Neurotoxicity Neurotoxicity CMMG->Neurotoxicity Associated Biomarker G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18 or Biphenyl Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Pharmacokinetics of 9-Carboxymethoxymethylguanine in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of 9-Carboxymethoxymethylguanine (B1436564) (CMMG), the primary and inactive metabolite of the antiviral drugs acyclovir (B1169) and its prodrug, valacyclovir. CMMG is of significant clinical interest due to its accumulation in patients with renal impairment, which has been associated with neuropsychiatric adverse events. This document summarizes the current understanding of CMMG's absorption, distribution, metabolism, and excretion (ADME) in humans. It presents quantitative pharmacokinetic data in structured tables, details the experimental protocols used in key studies, and provides visualizations of relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of acyclovir, a widely used antiviral agent for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Acyclovir is converted to its active triphosphate form, which inhibits viral DNA polymerase. Acyclovir is metabolized in the liver to a minor extent, with the majority of the dose excreted unchanged in the urine. CMMG is formed via oxidation of the acyclic side chain of acyclovir. While pharmacologically inactive, CMMG's accumulation in individuals with compromised renal function is a significant concern, as elevated plasma and cerebrospinal fluid (CSF) concentrations have been linked to neurotoxicity.[1][2] Understanding the pharmacokinetic profile of CMMG is therefore crucial for the safe and effective use of acyclovir and valacyclovir, particularly in vulnerable patient populations.

Metabolism and Elimination

CMMG is formed from acyclovir through a two-step oxidation process. Acyclovir is first oxidized to an aldehyde intermediate, which is then further oxidized to the carboxylic acid, CMMG. This metabolic pathway is a minor route of elimination for acyclovir in individuals with normal renal function, with the majority of the drug being excreted unchanged by the kidneys.[3] However, in patients with renal impairment, the clearance of both acyclovir and CMMG is significantly reduced, leading to their accumulation.

The primary route of elimination for CMMG is renal excretion. Studies have shown that the clearance of CMMG is directly correlated with creatinine (B1669602) clearance, highlighting the kidney's essential role in its removal from the body.[4]

Metabolic Pathway of Acyclovir to CMMG

The following diagram illustrates the metabolic conversion of acyclovir to CMMG.

Metabolic Pathway of Acyclovir to 9-Carboxymethoxymethylguanine (CMMG) Acyclovir Acyclovir Intermediate Aldehyde Intermediate Acyclovir->Intermediate Alcohol Dehydrogenase CMMG 9-Carboxymethoxymethylguanine (CMMG) Intermediate->CMMG Aldehyde Dehydrogenase Experimental Workflow for CMMG Quantification in Human Serum cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Serum_Sample Human Serum Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) Serum_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation (Reversed-Phase Column) Supernatant_Collection->UPLC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (MRM Mode) UPLC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

Early Studies on 9-Carboxymethoxymethylguanine Neurotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir (B1169). While acyclovir is generally considered safe, instances of neurotoxicity have been reported, particularly in patients with compromised renal function. Early clinical observations pointed towards an association between the accumulation of CMMG and the onset of neuropsychiatric symptoms. This technical guide provides an in-depth overview of the early foundational studies that established this link, focusing on the quantitative data, experimental methodologies, and the metabolic pathway of CMMG formation. Due to a lack of direct experimental studies on the specific neurotoxic mechanisms of CMMG in early literature, a hypothetical signaling pathway for its neurotoxic effects is proposed based on analogous neurotoxic compounds.

Data Presentation: Quantitative Analysis of CMMG in Neurotoxicity

Clinical studies have been pivotal in correlating elevated CMMG levels with neurotoxic symptoms. The most significant quantitative data from early observational studies are summarized below.

Table 1: Serum CMMG and Acyclovir Concentrations in Patients With and Without Neuropsychiatric Symptoms[1][2]
Patient Group Mean CMMG Concentration (µmol/L) 95% Confidence Interval (CMMG) Mean Acyclovir Concentration (µmol/L)
Neuropsychiatric Symptoms (NS+) (n=49)34.123.4–46.115.8
No Neuropsychiatric Symptoms (NS-) (n=44)4.73.3–6.67.1
Table 2: Predictive Value of Serum CMMG for Neuropsychiatric Symptoms[1][2]
Parameter Cut-off Value (µmol/L) Sensitivity (%) Specificity (%)
Serum CMMG Concentration10.89193
Table 3: CMMG Concentrations in Cerebrospinal Fluid (CSF)[3]
Patient Group Median CMMG Concentration (µmol/L) Concentration Range (µmol/L)
Neuropsychiatric Symptoms (n=9)1.00.6–7.0
Asymptomatic (n=12)<0.5 (Below limit of quantification)Not Applicable

Experimental Protocols

The following sections detail the methodologies employed in the key clinical and analytical studies that form the basis of our understanding of CMMG's association with neurotoxicity.

Clinical Study Protocol for Correlating CMMG Levels with Neurotoxicity

This protocol is based on the observational study conducted by Helldén et al. (2003).[1][2]

  • Patient Population: The study included patients for whom serum samples were sent for the analysis of acyclovir concentration. Patients were retrospectively classified into two groups: those with neuropsychiatric symptoms (NS+) and those without (NS-).

  • Data Collection:

    • Clinical Data: Medical records were reviewed to identify the presence of neuropsychiatric symptoms such as confusion, hallucinations, agitation, disorientation, and decreased consciousness. Information on renal function (creatinine clearance) and concomitant medications was also collected.

    • Sample Collection: Serum samples were collected from all patients. In a separate study, cerebrospinal fluid (CSF) was collected from a subset of patients.[3]

  • Analytical Method: Concentrations of acyclovir and CMMG in serum and CSF were determined using high-performance liquid chromatography (HPLC).

  • Statistical Analysis:

    • Comparison of mean CMMG and acyclovir concentrations between the NS+ and NS- groups was performed using appropriate statistical tests.

    • Receiver-operating characteristics (ROC) curve analysis was used to determine the predictive value of serum CMMG concentrations for neuropsychiatric symptoms and to establish a cut-off value with optimal sensitivity and specificity.

Analytical Protocol for Quantification of CMMG by HPLC

This protocol is a summary of the high-performance liquid chromatography (HPLC) methods used in early studies for the quantification of CMMG in biological samples.

  • Sample Preparation:

    • Serum/Plasma: Proteins in the serum or plasma samples were precipitated using an acid, such as perchloric acid or trichloroacetic acid. The mixture was then centrifuged, and the supernatant was collected for analysis.

    • Urine/CSF: Samples were typically diluted with the mobile phase or a suitable buffer before injection into the HPLC system.

  • Chromatographic Conditions:

    • Stationary Phase: A reversed-phase C18 column was commonly used.

    • Mobile Phase: An acidic mobile phase, often consisting of a phosphate (B84403) buffer with an ion-pairing agent like heptanesulfonic acid and an organic modifier such as methanol (B129727) or acetonitrile, was employed to achieve separation.

    • Flow Rate: A constant flow rate was maintained to ensure reproducible retention times.

  • Detection:

    • UV Detection: Detection was typically performed using a UV detector at a wavelength where both acyclovir and CMMG exhibit absorbance (e.g., 254 nm).

    • Fluorescence Detection: For increased sensitivity and selectivity, fluorescence detection could be used after post-column derivatization or by exploiting the native fluorescence of the compounds.

  • Quantification:

    • Standard Curve: A standard curve was generated using known concentrations of CMMG in a matrix similar to the biological samples.

    • Internal Standard: An internal standard was often used to correct for variations in sample preparation and injection volume.

    • Calculation: The concentration of CMMG in the samples was calculated by comparing the peak area of CMMG to the standard curve.

Mandatory Visualization

Metabolic Pathway of Acyclovir to 9-Carboxymethoxymethylguanine

The formation of CMMG from acyclovir is a two-step enzymatic process that primarily occurs in the liver.

Acyclovir Acyclovir Intermediate Acyclovir Aldehyde Acyclovir->Intermediate Alcohol Dehydrogenase CMMG 9-Carboxymethoxymethylguanine Intermediate->CMMG Aldehyde Dehydrogenase

Metabolism of Acyclovir to CMMG.

Experimental Workflow for Clinical Correlation Study

The workflow for the observational studies that established the link between CMMG levels and neurotoxicity is outlined below.

cluster_0 Patient Cohort cluster_1 Clinical Assessment cluster_2 Laboratory Analysis cluster_3 Data Analysis p1 Patients on Acyclovir Therapy p2 Serum/CSF Sample Collection p1->p2 l1 Quantification of CMMG and Acyclovir by HPLC p2->l1 c1 Retrospective Chart Review c2 Classification: Neuropsychiatric Symptoms (NS+) vs. No Symptoms (NS-) c1->c2 d1 Comparison of Mean Concentrations c2->d1 l1->d1 d2 ROC Curve Analysis d1->d2 d3 Establishment of Predictive Cut-off d2->d3

Workflow of CMMG Clinical Correlation Studies.

Hypothetical Signaling Pathway for CMMG Neurotoxicity

While direct evidence for the molecular mechanism of CMMG neurotoxicity from early studies is lacking, a plausible hypothesis can be formulated based on its chemical nature as an organic acid and by drawing parallels with other uremic neurotoxins. It is proposed that CMMG, accumulating to high concentrations in the central nervous system, may disrupt normal neuronal function through modulation of inhibitory neurotransmitter receptors.

CMMG High CNS Concentration of CMMG GABA_A GABA-A Receptor CMMG->GABA_A Potential Allosteric Modulation (Antagonistic Effect) Neuron Neuron GABA_A->Neuron Decreased Chloride Influx Inhibition Reduced Neuronal Inhibition Neuron->Inhibition Symptoms Neuropsychiatric Symptoms (e.g., Confusion, Hallucinations, Seizures) Inhibition->Symptoms

Hypothetical CMMG Neurotoxicity Pathway.

Disclaimer: The signaling pathway presented above is a hypothetical model based on the known effects of other organic acids and uremic toxins on neuronal function and is not yet supported by direct experimental evidence from early studies on CMMG. Further research is required to elucidate the precise molecular mechanisms of CMMG neurotoxicity.

Conclusion

The early research on 9-Carboxymethoxymethylguanine neurotoxicity was primarily driven by clinical observations that strongly correlated elevated levels of this acyclovir metabolite with the manifestation of neuropsychiatric symptoms, especially in the context of renal insufficiency. The development of robust analytical methods, such as HPLC, was crucial in quantifying this relationship and establishing a predictive threshold for toxicity. While these foundational studies were instrumental in identifying CMMG as a likely causative agent in acyclovir-induced neurotoxicity, they did not extend to the elucidation of the direct molecular mechanisms of its action on neuronal cells. The proposed hypothetical pathway involving the modulation of GABA-A receptors provides a logical starting point for future investigations into the precise pathophysiology of this clinically significant adverse drug reaction. This technical guide serves as a comprehensive summary of the seminal work in this area, providing a valuable resource for researchers and clinicians in the fields of pharmacology, toxicology, and drug development.

References

The Discovery and Synthesis of 9-Carboxymethoxymethylguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir (B1169) and its prodrug, valacyclovir (B1662844). While initially considered an inactive metabolite, CMMG has garnered significant attention due to its association with neuropsychiatric side effects, particularly in patients with compromised renal function. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CMMG, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, toxicology, and the development of antiviral therapies.

Introduction

The discovery of 9-(2-hydroxyethoxymethyl)guanine, or acyclovir, in the 1970s marked a significant milestone in antiviral therapy. Its potent and selective activity against herpesviruses, coupled with low toxicity, led to its widespread clinical use. Subsequent pharmacokinetic studies revealed that acyclovir is metabolized in humans to a primary metabolite, identified as 9-Carboxymethoxymethylguanine (CMMG)[1]. CMMG is formed through the oxidation of the hydroxymethyl group of the acyclic side chain of acyclovir[2].

Initially, CMMG was considered to be pharmacologically inactive. However, clinical observations began to link elevated plasma concentrations of CMMG with the incidence of neuropsychiatric adverse events, such as confusion, hallucinations, and in rare cases, more severe neurological disturbances[1][3]. These adverse effects are most pronounced in individuals with renal impairment, where the clearance of CMMG is significantly reduced, leading to its accumulation in the plasma and cerebrospinal fluid[3][4]. This has underscored the importance of understanding the synthesis, pharmacokinetics, and biological effects of CMMG.

Chemical Synthesis

The chemical synthesis of 9-Carboxymethoxymethylguanine is crucial for obtaining pure standards for analytical and toxicological studies. A practical synthetic route has been described by Yokomatsu and colleagues, which avoids the direct oxidation of acyclovir and instead builds the molecule from guanine (B1146940). This method provides a reliable means to produce CMMG in sufficient quantities for research purposes.

Experimental Protocol: Synthesis of 9-Carboxymethoxymethylguanine (CMMG)

This protocol is adapted from the work of Yokomatsu et al. and involves a two-step process: the synthesis of the key intermediate, ethyl (chloromethoxy)acetate, followed by the alkylation of silylated guanine and subsequent hydrolysis.

Step 1: Synthesis of Ethyl (chloromethoxy)acetate

  • Reagents: Ethyl glycolate (B3277807), paraformaldehyde, toluene (B28343), dry hydrogen chloride, sodium sulfate (B86663).

  • Procedure:

    • A suspension of ethyl glycolate (26 g, 250 mmol) and paraformaldehyde (6.76 g, 325 mmol) in toluene (700 mL) is cooled to -10°C.

    • A stream of dry hydrogen chloride is passed through the stirred suspension for 15 minutes.

    • Sodium sulfate (50 g) is added, and the mixture is stirred at the same temperature for 12 hours.

    • The temperature is raised to 0°C, and stirring is continued for an additional 12 hours.

    • The solid is removed by filtration.

    • The volatile components of the filtrate are removed in vacuo at a temperature below 30°C to yield ethyl (chloromethoxy)acetate as a colorless liquid (23.5 g, 61.6% yield).

Step 2: Synthesis of Ethyl 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)acetate

  • Reagents: Guanine, hexamethyldisilazane (B44280) (HMDS), toluene, ethyl (chloromethoxy)acetate.

  • Procedure:

    • A suspension of guanine in toluene is treated with hexamethyldisilazane (HMDS) to prepare tris(trimethylsilyl)guanine (B13430160) (TMSG).

    • The TMSG solution is then treated with ethyl (chloromethoxy)acetate in toluene at 70°C for 12 hours.

    • The crude reaction mixture is purified by silica (B1680970) gel chromatography to afford the desired product, ethyl 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)acetate (14.2% yield).

Step 3: Hydrolysis to 9-Carboxymethoxymethylguanine (CMMG)

  • Reagents: Ethyl 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)acetate, aqueous sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • The ethyl ester from Step 2 is hydrolyzed by treatment with aqueous NaOH.

    • The reaction proceeds to completion, yielding 9-Carboxymethoxymethylguanine in quantitative yield.

Biological Activity and Quantitative Data

The primary biological relevance of CMMG lies in its role as a metabolite of acyclovir and its association with neurotoxicity. While generally considered to have no significant antiviral activity, it does interact with at least one enzyme of the purine (B94841) salvage pathway.

Inhibition of Purine Nucleoside Phosphorylase (PNP)

9-Carboxymethoxymethylguanine has been shown to be a competitive inhibitor of human purine nucleoside phosphorylase (PNP), an enzyme that plays a key role in the purine salvage pathway. However, its inhibitory potency is relatively weak compared to other known PNP inhibitors[5].

Compound Enzyme Source Inhibition Type Ki (µM) Reference
9-CarboxymethoxymethylguanineHuman ErythrocytesCompetitive960[5]
AcyclovirHuman ErythrocytesCompetitive91[5]
8-Hydroxy-acyclovirHuman ErythrocytesCompetitive4.7[5]

Table 1: Inhibitory Activity of CMMG and Related Compounds on Purine Nucleoside Phosphorylase.

Pharmacokinetics and Association with Neurotoxicity

The accumulation of CMMG is a critical factor in the development of acyclovir-induced neurotoxicity. The following tables summarize key pharmacokinetic parameters and clinically relevant concentration thresholds.

Patient Population Acyclovir AUC0-24 (mg·h/L) CMMG AUC0-24 (mg·h/L) Metabolic Ratio (CMMG/Acyclovir) Reference
Normorenal (eGFR >90 mL/min/1.73 m²)44.813.330.4%[6]
Severe Renal Impairment (eGFR <30 mL/min/1.73 m²)--129.9%[6]

Table 2: Pharmacokinetic Parameters of Acyclovir and CMMG in Patients with Normal and Impaired Renal Function.

Clinical State Mean Serum CMMG Concentration (µmol/L) 95% Confidence Interval (µmol/L) Reference
Patients with Neuropsychiatric Symptoms34.123.4–46.1[7][8]
Patients without Neuropsychiatric Symptoms4.73.3–6.6[7][8]

Table 3: Serum CMMG Concentrations in Patients With and Without Acyclovir-Related Neuropsychiatric Symptoms. A cut-off value of 10.8 µmol/L of CMMG in serum has been proposed to predict neuropsychiatric symptoms with high sensitivity and specificity[7][8].

Visualizations

Metabolic Pathway and Neurotoxicity of Acyclovir

The following diagram illustrates the metabolic conversion of acyclovir to CMMG and the subsequent accumulation that can lead to neurotoxic effects, particularly in the context of renal impairment.

Acyclovir Acyclovir ADH Alcohol Dehydrogenase Acyclovir->ADH Valacyclovir Valacyclovir Valacyclovir->Acyclovir Hydrolysis CMMG 9-Carboxymethoxymethylguanine (CMMG) Accumulation Accumulation in Plasma and CSF CMMG->Accumulation ALDH Aldehyde Dehydrogenase ADH->ALDH Intermediate Aldehyde ALDH->CMMG Neurotoxicity Neuropsychiatric Side Effects Accumulation->Neurotoxicity Renal_Impairment Renal Impairment Renal_Impairment->Accumulation Exacerbates

Caption: Metabolic conversion of acyclovir and valacyclovir to CMMG and its link to neurotoxicity.

Experimental Workflow for the Synthesis of CMMG

This diagram outlines the key stages in the chemical synthesis of 9-Carboxymethoxymethylguanine as described in the experimental protocol.

Start Start Materials (Guanine, Ethyl Glycolate) Step1 Synthesis of Ethyl (chloromethoxy)acetate Start->Step1 Step2 Silylation of Guanine (Preparation of TMSG) Start->Step2 Step3 Alkylation of TMSG with Ethyl (chloromethoxy)acetate Step1->Step3 Step2->Step3 Purification1 Silica Gel Chromatography Step3->Purification1 Intermediate Ethyl Ester of CMMG Purification1->Intermediate Step4 Hydrolysis with Aqueous NaOH Intermediate->Step4 End Final Product: 9-Carboxymethoxymethylguanine Step4->End

Caption: Workflow for the chemical synthesis of 9-Carboxymethoxymethylguanine.

Conclusion

9-Carboxymethoxymethylguanine, the primary metabolite of acyclovir, has transitioned from being considered an inert byproduct to a molecule of significant clinical interest due to its association with neurotoxicity. This guide has provided a detailed overview of its discovery, a practical method for its chemical synthesis, and a summary of its known biological activities and pharmacokinetic properties. The provided experimental protocol offers a clear pathway for researchers to synthesize CMMG for further investigation. The tabulated quantitative data highlights the importance of monitoring CMMG levels in patients, especially those with renal insufficiency. The visualized metabolic pathway and synthetic workflow offer a clear conceptual understanding of the formation and synthesis of this important metabolite. Further research into the precise molecular mechanisms of CMMG-induced neurotoxicity is warranted and will be crucial for the development of safer antiviral therapies and management strategies for patients undergoing treatment with acyclovir and its prodrugs.

References

The Biological Significance of 9-Carboxymethoxymethylguanine Accumulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Acyclovir (B1169) Metabolite Implicated in Neurotoxicity

Abstract

9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir and its prodrug, valacyclovir. Under normal physiological conditions, CMMG is efficiently cleared by the kidneys. However, in patients with renal impairment, CMMG can accumulate to high concentrations in the serum and cerebrospinal fluid (CSF). This accumulation is strongly associated with significant neurotoxicity, presenting as a range of neuropsychiatric symptoms from confusion and hallucinations to seizures and, in rare cases, Cotard delusion. This technical guide provides a comprehensive overview of the biological significance of CMMG accumulation, detailing its metabolic pathway, pharmacokinetic profile in renal impairment, and the analytical methodologies for its quantification. The document is intended for researchers, scientists, and drug development professionals investigating antiviral drug metabolism, neurotoxicity, and patient safety in vulnerable populations.

Introduction

Acyclovir is a cornerstone of therapy for infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its efficacy and generally favorable safety profile have led to its extensive use. However, post-marketing surveillance and observational studies have identified a significant risk of neuropsychiatric adverse events, particularly in individuals with compromised renal function[1][2][3][4]. Research has increasingly pointed towards the accumulation of 9-carboxymethoxymethylguanine (CMMG), the primary metabolite of acyclovir, as the causative agent of this neurotoxicity[1][3][5]. Understanding the mechanisms of CMMG accumulation and its biological consequences is crucial for the safe and effective use of acyclovir and for the development of future antiviral therapies with improved safety profiles.

Metabolic Pathway and Elimination

Acyclovir is metabolized in the liver to CMMG via a two-step enzymatic process. Initially, alcohol dehydrogenase oxidizes acyclovir to an aldehyde intermediate. Subsequently, aldehyde dehydrogenase further oxidizes this intermediate to form CMMG[1]. In individuals with normal renal function, approximately 8-14% of an intravenous acyclovir dose is excreted in the urine as CMMG, while the majority is eliminated unchanged[1]. The primary route of elimination for both acyclovir and CMMG is renal excretion[6].

Acyclovir Acyclovir Intermediate Aldehyde Intermediate Acyclovir->Intermediate Oxidation CMMG 9-Carboxymethoxymethylguanine (CMMG) Intermediate->CMMG Oxidation Elimination Renal Excretion CMMG->Elimination ADH Alcohol Dehydrogenase ADH->Intermediate ALDH Aldehyde Dehydrogenase ALDH->CMMG cluster_0 Patient Factors cluster_1 Pharmacokinetics cluster_2 Clinical Outcome Renal_Impairment Renal Impairment Reduced_Elimination Reduced Renal Elimination of CMMG Renal_Impairment->Reduced_Elimination Acyclovir_Admin Acyclovir Administration CMMG_Metabolism Metabolism to CMMG Acyclovir_Admin->CMMG_Metabolism CMMG_Metabolism->Reduced_Elimination CMMG_Accumulation CMMG Accumulation (Serum & CSF) Reduced_Elimination->CMMG_Accumulation Neurotoxicity Neuropsychiatric Symptoms CMMG_Accumulation->Neurotoxicity cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection Collect Serum/Plasma Add_IS Add Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (e.g., C18 column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify CMMG Concentration Calibration_Curve->Quantification

References

Methodological & Application

Application Notes and Protocols for the Use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 9-Carboxymethoxymethylguanine (B1436564) (CMMG) in biological matrices. The primary application is in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of acyclovir (B1169) and its prodrug, valacyclovir.

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir.[1][2] While acyclovir is generally considered safe, high concentrations of its metabolite, CMMG, have been linked to neurotoxic side effects, particularly in patients with impaired renal function.[1][2][3][4][5] Therefore, accurate monitoring of CMMG levels in serum or plasma is crucial for patient safety and dose adjustments.

The use of a stable isotope-labeled internal standard, such as 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This SIL-IS shares identical chemical and physical properties with the analyte of interest (CMMG), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Signaling Pathway and Metabolism

Acyclovir is metabolized in the liver to CMMG. Understanding this metabolic pathway is essential for interpreting the clinical data obtained from CMMG quantification.

Acyclovir Acyclovir Intermediate Acyclovir Aldehyde Acyclovir->Intermediate Alcohol Dehydrogenase Valacyclovir Valacyclovir (Prodrug) Valacyclovir->Acyclovir Esterases CMMG 9-Carboxymethoxymethylguanine (CMMG) Intermediate->CMMG Aldehyde Dehydrogenase Excretion Renal Excretion CMMG->Excretion

Fig. 1: Metabolic pathway of Acyclovir to CMMG.

Experimental Workflow for CMMG Quantification

The following diagram illustrates the general workflow for the quantification of CMMG in a biological sample using 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike with 9-CMMG-¹³C₂,¹⁵N (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol (B129727)/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Fig. 2: Experimental workflow for CMMG quantification.

Detailed Experimental Protocol

This protocol is a composite based on established methods for the quantification of CMMG in human serum or plasma.[1][3][7]

4.1. Materials and Reagents

  • 9-Carboxymethoxymethylguanine (CMMG) analytical standard

  • 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N (CMMG-IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Drug-free human serum/plasma

4.2. Preparation of Stock and Working Solutions

  • CMMG Stock Solution (1 mg/mL): Accurately weigh and dissolve CMMG in a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization).

  • CMMG-IS Stock Solution (1 mg/mL): Prepare similarly to the CMMG stock solution.

  • CMMG Working Solutions (for calibration curve and QCs): Serially dilute the CMMG stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working solutions for calibration standards and quality controls (QCs).

  • CMMG-IS Working Solution (e.g., 5 µmol/L): Dilute the CMMG-IS stock solution in the protein precipitation solvent (e.g., methanol with 1% formic acid).[1]

4.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum/plasma sample, calibration standard, or QC, add 150 µL of the cold CMMG-IS working solution.[1]

  • Vortex the mixture briefly to ensure thorough mixing.

  • Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.[1]

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant with 100 µL of 1% formic acid in water.[1]

  • Mix for 10 minutes before injection into the LC-MS/MS system.[1]

4.4. LC-MS/MS Conditions

The following are example conditions; optimization may be required for specific instrumentation.

Parameter Condition
LC System UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)
Column Biphenyl column or C18 column (e.g., Luna Omega C18, 1.6 µm, 2.1 x 150 mm)[1][7]
Column Temperature 40°C[7]
Mobile Phase A 2 mmol/L ammonium acetate, 0.1% formic acid in 5% acetonitrile/water[7]
Mobile Phase B 2 mmol/L ammonium acetate, 0.1% formic acid in 95% acetonitrile/water[7]
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro)[1]
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z)
CMMGTo be optimizedTo be optimized
CMMG-¹³C₂,¹⁵NTo be optimizedTo be optimized

Note: Specific MRM transitions need to be determined by infusing the analytical standards into the mass spectrometer.

Method Validation Data

The following tables summarize typical quantitative data from validated LC-MS/MS methods for CMMG analysis.

Table 1: Calibration Curve and Limits of Detection/Quantification

Parameter Value Reference
Calibration Curve Range0.05 - 50 mg/L[7]
0.156 - 160 µmol/L[1]
Correlation Coefficient (r²)> 0.999[7]
Lower Limit of Quantification (LLOQ)0.05 mg/L[7]
0.156 µmol/L[1][3]

Table 2: Precision and Accuracy

Parameter Concentration Level Value (%) Reference
Intra-day Precision (CV%) Low, Medium, High1.7 - 6.5[1][3]
1.6 - 13.3[7]
Inter-day Precision (CV%) Low, Medium, High1.4 - 4.2[1][3]
1.6 - 13.3[7]
Intra-day Accuracy (% of nominal) Low, Medium, High93 - 105[1][3]
92.2 - 114.2[7]
Inter-day Accuracy (% of nominal) Low, Medium, High95 - 104[1][3]
92.2 - 114.2[7]

Table 3: Recovery and Matrix Effect

Parameter Value (%) Reference
Extraction Recovery (CMMG) > 83.3[1]
Extraction Recovery (CMMG-IS) > 86.2[1]
Matrix Effect 76.3 - 93.6[1]
Process Efficiency 67.6 - 87.7[1]

Conclusion

The use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of CMMG in biological samples. This approach is essential for therapeutic drug monitoring of acyclovir and valacyclovir, particularly in patient populations at risk for neurotoxicity. The detailed protocols and performance data presented here serve as a valuable resource for researchers and clinicians in the implementation of this critical analytical methodology.

References

Application Note and Protocol for LC-MS/MS Quantification of 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Carboxymethoxymethylguanine (B1436564) (9-CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169).[1] Acyclovir is widely prescribed for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. While generally considered safe, acyclovir can lead to neurotoxicity, particularly in patients with impaired renal function.[2][3] Evidence suggests a strong correlation between elevated serum concentrations of 9-CMMG and the onset of these neuropsychiatric symptoms.[2][4] Therefore, the accurate and sensitive quantification of 9-CMMG in biological matrices is crucial for therapeutic drug monitoring, dose adjustments in renally impaired patients, and investigating potential cases of acyclovir-induced neurotoxicity.

This application note provides a detailed protocol for the quantification of 9-CMMG in human serum using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Clinical Significance

The monitoring of 9-CMMG is of significant clinical importance due to its association with neurotoxic side effects, especially in individuals with compromised kidney function.[2] In patients with renal impairment, the clearance of both acyclovir and 9-CMMG is reduced, leading to their accumulation.[5] Elevated levels of 9-CMMG have been shown to be a stronger predictor of neurotoxicity than acyclovir concentrations alone.[2] Symptoms of neurotoxicity can range from lethargy and confusion to hallucinations and seizures.[6] Therefore, quantifying 9-CMMG levels can aid in diagnosing acyclovir-induced neurotoxicity and guide clinicians in adjusting dosages to mitigate adverse effects.

Metabolic Pathway and Clinical Relevance of 9-CMMG

Metabolic Pathway of Acyclovir and Clinical Significance of 9-CMMG Acyclovir Acyclovir Intermediate Acyclovir Aldehyde (Intermediate) Acyclovir->Intermediate Alcohol Dehydrogenase CMMG 9-Carboxymethoxymethylguanine (9-CMMG) Intermediate->CMMG Aldehyde Dehydrogenase Renal_Excretion Renal Excretion CMMG->Renal_Excretion Accumulation Accumulation in Renal Impairment Renal_Excretion->Accumulation Decreased Function Neurotoxicity Neurotoxicity (e.g., confusion, hallucinations) Accumulation->Neurotoxicity

Metabolism of Acyclovir to 9-CMMG and its clinical implications.

Experimental Protocol

This protocol is based on established LC-MS/MS methods for the quantification of 9-CMMG in human serum.

Materials and Reagents
  • 9-Carboxymethoxymethylguanine (9-CMMG) analytical standard

  • 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N (9-CMMG-IS) or other suitable internal standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium (B1175870) acetate (B1210297)

  • Ultrapure water

  • Drug-free human serum for calibration standards and quality controls

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of drug-free human serum with the appropriate concentrations of 9-CMMG for calibration standards and QCs. For unknown samples, use 50 µL of patient serum.

  • Add 150 µL of a cold internal standard working solution (e.g., 9-CMMG-IS in methanol with 1% formic acid) to each tube.

  • Vortex each tube for 10 seconds to ensure thorough mixing.

  • Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to precipitate proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant with 100 µL of 1% formic acid in ultrapure water.

  • Mix the plate for 10 minutes before placing it in the autosampler.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
Column Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) or C18 column (e.g., 150 x 2.1 mm, 1.6 µm)
Mobile Phase A 0.1% Formic acid and 2 mmol/L ammonium acetate in 5% acetonitrile/95% water
Mobile Phase B 0.1% Formic acid and 2 mmol/L ammonium acetate in 95% acetonitrile/5% water
Flow Rate 0.4 - 0.5 mL/min
Injection Volume 2 - 5 µL
Column Temperature 40°C
Gradient A suitable gradient to ensure separation of 9-CMMG from other matrix components.

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 1.3 - 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500 - 550°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-CMMG 240.1152.115
9-CMMG (Qualifier) 240.1194.112
9-CMMG-IS 243.1155.115

Note: These parameters should be optimized for the specific instrument being used.

Experimental Workflow for 9-CMMG Quantification

LC-MS/MS Workflow for 9-CMMG Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection 1. Serum Sample Collection Spiking 2. Spiking with Internal Standard Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (Methanol + Formic Acid) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer Injection 6. Injection into LC System Supernatant_Transfer->Injection Chromatographic_Separation 7. Chromatographic Separation (Biphenyl or C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry 8. Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration 9. Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve 10. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 11. Quantification of 9-CMMG Calibration_Curve->Quantification

A step-by-step workflow for the quantification of 9-CMMG.

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for 9-CMMG quantification.

Table 1: Method Validation Parameters

ParameterRangeReference
Linearity Range 0.05 - 50 mg/L (approx. 0.21 - 209 µmol/L)[7]
0.156 - 160 µmol/L[8]
Lower Limit of Quantification (LLOQ) 0.05 mg/L (approx. 0.21 µmol/L)[7]
0.156 µmol/L[8][9]
Correlation Coefficient (r²) > 0.999[7]

Table 2: Accuracy and Precision

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)Reference
Low, Medium, High 1.7 - 6.5%1.4 - 4.2%-7 to 5%-5 to 4%[8][9]
Low, Medium, High 1.6 - 13.3%Not Reported-7.8 to 14.2%Not Reported[7]

Table 3: Recovery and Matrix Effect

ParameterRangeReference
Extraction Recovery 83.3 - 92.2%[7][8]
Matrix Effect 76.3 - 93.6%[8]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 9-carboxymethoxymethylguanine in human serum. This application note offers a comprehensive protocol and performance characteristics to aid researchers, scientists, and drug development professionals in implementing this assay. The ability to accurately measure 9-CMMG concentrations is a valuable tool for ensuring the safe and effective use of acyclovir, particularly in vulnerable patient populations such as those with renal impairment.

References

Application Notes and Protocols for 9-Carboxymethoxymethylguanine-13C2,15N in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169), and its monitoring is crucial, particularly in patients with renal impairment, due to its association with neurotoxic side effects.[1][2][3][4][5] Therapeutic Drug Monitoring (TDM) of acyclovir and its metabolite CMMG is essential for optimizing treatment efficacy and minimizing toxicity.[4][6] The stable isotope-labeled internal standard, 9-Carboxymethoxymethylguanine-13C2,15N, is instrumental in the development of accurate and reproducible bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of acyclovir, ganciclovir, penciclovir (B1679225), and CMMG in biological matrices.[1] This document provides detailed application notes and protocols for the use of this compound in a TDM setting.

Metabolic Pathway of Acyclovir to 9-Carboxymethoxymethylguanine

Acyclovir is metabolized in the liver, where it is first oxidized by alcohol dehydrogenase to an aldehyde intermediate. This intermediate is then further oxidized by aldehyde dehydrogenase to form 9-Carboxymethoxymethylguanine (CMMG).[1][7] Approximately 5-15% of an administered acyclovir dose is converted to CMMG and excreted in the urine.[1][4] In patients with impaired renal function, the accumulation of CMMG has been linked to neuropsychiatric symptoms.[2][4][8]

Metabolic Pathway of Acyclovir Acyclovir Acyclovir Acyclovir_Aldehyde Acyclovir Aldehyde Acyclovir->Acyclovir_Aldehyde Oxidation CMMG 9-Carboxymethoxymethylguanine (CMMG) Acyclovir_Aldehyde->CMMG Oxidation ADH Alcohol Dehydrogenase ADH->Acyclovir_Aldehyde ALDH Aldehyde Dehydrogenase ALDH->CMMG

Figure 1: Metabolic conversion of Acyclovir to CMMG.

Application in Therapeutic Drug Monitoring

The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in LC-MS/MS assays. It compensates for variations in sample preparation and matrix effects, ensuring the reliability of the results. This is particularly important in TDM, where precise measurements of drug and metabolite concentrations guide clinical decisions on dosage adjustments.

A novel and rapid LC-MS/MS method allows for the simultaneous analysis of acyclovir, its main metabolite CMMG, ganciclovir, and penciclovir in human serum.[1][3] This method is highly valuable in clinical settings for monitoring antiviral therapy.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of acyclovir, CMMG, ganciclovir, and penciclovir using their respective isotopically labeled internal standards, including this compound.

Table 1: Method Validation Parameters

ParameterAcyclovirCMMGGanciclovirPenciclovir
Linearity Range (μmol/L)0.156 - 1600.156 - 1600.156 - 1600.156 - 160
Lower Limit of Quantification (LLOQ) (μmol/L)0.1560.1560.1560.156
Inter-day Accuracy (%)95 - 10495 - 10495 - 10495 - 104
Intra-day Accuracy (%)93 - 10593 - 10593 - 10593 - 105
Inter-day Imprecision (% CV)1.4 - 4.21.4 - 4.21.4 - 4.21.4 - 4.2
Intra-day Imprecision (% CV)1.7 - 6.51.7 - 6.51.7 - 6.51.7 - 6.5

Data synthesized from a representative study.[1]

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol outlines the procedure for extracting acyclovir, CMMG, ganciclovir, and penciclovir from human serum samples.

Materials:

  • Human serum samples

  • Precipitation solution: 1% formic acid in methanol

  • Internal standard working solution containing this compound and other relevant deuterated standards (e.g., acyclovir-D4, ganciclovir-D5, penciclovir-D4) at a concentration of 5 μmol/L each.[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of serum sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution to each tube.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation Workflow Start Start: Serum Sample (50 µL) Add_IS Add Internal Standard (150 µL of 1% Formic Acid in Methanol with IS) Start->Add_IS Vortex Vortex (30 seconds) Add_IS->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Figure 2: Workflow for serum sample preparation.
Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of the analytes. Instrument parameters should be optimized for the specific equipment used.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Xevo TQ-S micro with ESI in positive ion mode).[1]

Chromatographic Conditions:

  • Column: Biphenyl column[1]

  • Mobile Phase A: Water with a suitable buffer (e.g., ammonium (B1175870) acetate) and/or acid (e.g., formic acid)

  • Mobile Phase B: Methanol or acetonitrile (B52724) with the same additives as Mobile Phase A

  • Gradient: A suitable gradient elution to separate the analytes.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 1-10 µL.

  • Run Time: Optimized for efficient separation, a rapid method can be achieved within 3 minutes.[1][3]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor to product ion transitions for each analyte and internal standard must be determined and optimized.

Table 2: Example MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acyclovir[Value][Value]
9-Carboxymethoxymethylguanine (CMMG)[Value][Value]
Ganciclovir[Value][Value]
Penciclovir[Value][Value]
Acyclovir-D4[Value][Value]
This compound[Value][Value]
Ganciclovir-D5[Value][Value]
Penciclovir-D4[Value][Value]

Note: Specific m/z values need to be determined empirically on the mass spectrometer used.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable tool for the therapeutic drug monitoring of acyclovir and its potentially neurotoxic metabolite, CMMG. The detailed protocols and validated performance data presented here offer a solid foundation for researchers and clinicians to implement accurate and precise TDM of antiviral drugs, ultimately contributing to improved patient safety and treatment outcomes. The wide interindividual variability in acyclovir pharmacokinetics underscores the importance of TDM to prevent both toxicity and suboptimal therapeutic concentrations.[6]

References

Application Note: Solid-Phase Extraction of 9-Carboxymethoxymethylguanine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of 9-Carboxymethoxymethylguanine (B1436564) (CMMG), the primary metabolite of the antiviral drug acyclovir (B1169), from biological samples such as plasma and urine. The protocol is designed for use with reversed-phase SPE cartridges and is compatible with subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a comprehensive, step-by-step methodology, quantitative performance data, and a visual workflow to ensure reliable and reproducible results in research and clinical settings.

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of acyclovir, a widely prescribed antiviral agent for the treatment of herpes virus infections.[1][2] In patients with impaired renal function, CMMG can accumulate to neurotoxic levels, making the monitoring of its concentration crucial for patient safety.[1][3] Accurate quantification of CMMG in biological matrices like serum and urine is therefore essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.[3][4]

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[5] This application note provides a detailed protocol for the extraction of CMMG from biological fluids using reversed-phase SPE, a method noted for its efficacy in purifying samples for subsequent analysis.[4]

Quantitative Performance Data

The following table summarizes the quantitative performance data for the analysis of CMMG in biological samples following sample preparation. The data is compiled from studies employing various analytical techniques post-sample extraction.

ParameterMatrixValueAnalytical MethodReference
Detection Limit Plasma0.26 µMHPLC-Fluorescence[4]
Urine1.3 µMHPLC-Fluorescence[4]
Lower Limit of Quantification (LLOQ) Serum0.156 µmol/LLC-MS/MS[1][2]
Serum0.05 mg/LUHPLC-MS/MS[6]
Inter-day Assay Accuracy Serum95 - 104%LC-MS/MS[1]
Intra-day Assay Accuracy Serum93 - 105%LC-MS/MS[1]
Inter-day Assay Imprecision Serum1.4 - 4.2%LC-MS/MS[1]
Intra-day Assay Imprecision Serum1.7 - 6.5%LC-MS/MS[1]
Extraction Recovery Serum> 83.3%Protein Precipitation[1]
Serum92.2 - 114.2%Protein Precipitation[6]

Experimental Protocol: Solid-Phase Extraction of CMMG

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix used.

Materials:

  • Reversed-Phase C18 SPE Cartridges

  • Biological Sample (Plasma or Urine)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • Phosphate (B84403) Buffer (30 mM, pH 2.1)

  • Dodecyl Sulphate (5 mM)

  • SPE Vacuum Manifold

  • Vortex Mixer

  • Centrifuge

Protocol Steps:

  • Sample Pre-treatment:

    • For plasma samples, no initial pre-treatment is typically required before dilution.

    • For urine samples, dilute with an equal volume of deionized water.

    • Centrifuge all samples to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to dry out before sample loading.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove any unbound, interfering substances.

  • Elution:

    • Elute the retained CMMG from the cartridge with 1 mL of the desired organic solvent (e.g., methanol or acetonitrile).

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase to be used for the HPLC or LC-MS/MS analysis.

Analytical Method

Following extraction, the samples can be analyzed using a reversed-phase ion-pair high-performance liquid chromatography method.[4]

  • Column: C18

  • Mobile Phase: 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate buffer, pH 2.1[4]

  • Detection: Fluorescence detection with an excitation wavelength of 285 nm and an emission wavelength of 380 nm[4]

Alternatively, LC-MS/MS can be employed for higher sensitivity and specificity.[1][6]

Experimental Workflow Diagram

SPE_Workflow Sample Biological Sample (Plasma or Urine) Pretreatment Sample Pre-treatment (Dilution, Centrifugation) Sample->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing (Deionized Water) Loading->Washing Elution Elution (Methanol/Acetonitrile) Washing->Elution PostElution Post-Elution Processing (Evaporation, Reconstitution) Elution->PostElution Analysis HPLC or LC-MS/MS Analysis PostElution->Analysis

Caption: Solid-Phase Extraction Workflow for 9-Carboxymethoxymethylguanine.

References

Application Notes and Protocols for Protein Precipitation of 9-Carboxymethoxymethylguanine from Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169).[1][2] Monitoring its concentration in serum is crucial, particularly in patients with impaired renal function, as accumulation of CMMG is associated with neurotoxic symptoms.[1][2] This document provides detailed application notes and protocols for the extraction of CMMG from serum samples using protein precipitation, a rapid and effective method for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Protein precipitation is a widely used technique in bioanalysis to remove proteins from biological samples like serum.[4][5] This is a necessary step as proteins can interfere with downstream analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), by causing matrix effects and clogging the analytical column.[6][7] The principle of protein precipitation involves altering the solvent environment to reduce the solubility of proteins, causing them to precipitate out of the solution. This is commonly achieved by adding organic solvents, such as acetonitrile (B52724) or methanol (B129727), or acids like trichloroacetic acid (TCA).[6][7]

The choice of precipitating agent can significantly impact the recovery of the analyte of interest and the cleanliness of the resulting sample.[1] For CMMG, methods utilizing organic solvents, particularly methanol or a mixture of acetonitrile and methanol, with the addition of formic acid have been shown to provide excellent recovery and reproducibility.[1][3]

Materials and Reagents

  • Solvents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

  • Internal Standard (IS):

    • Isotopically labeled CMMG (e.g., CMMG-IS) is recommended for accurate quantification.[1]

  • Equipment:

    • Microcentrifuge

    • Vortex mixer

    • Calibrated pipettes

    • 1.5 mL or 2 mL microcentrifuge tubes

    • 96-well plates (optional, for high-throughput processing)

  • Samples:

    • Human serum samples

    • Drug-free human serum for preparation of calibrators and quality controls (QCs)[1]

Experimental Protocols

Two effective protein precipitation methods for CMMG from serum are detailed below.

Protocol 1: Protein Precipitation using Methanol and Formic Acid

This protocol is adapted from a validated method for the simultaneous analysis of acyclovir and CMMG in human serum.[1]

1. Preparation of Solutions:

  • Precipitation Solvent/Internal Standard Working Solution: Prepare a solution of 1% (v/v) formic acid in methanol. If using an internal standard, dissolve the isotopically labeled CMMG-IS in this solution to a final concentration of 5 µmol/L.[1] Store this solution at a low temperature (e.g., -20°C).

2. Sample Preparation:

  • Allow serum samples, calibrators, and quality controls to thaw to room temperature.

  • Vortex the samples briefly to ensure homogeneity.

3. Precipitation Step:

  • To 50 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of the cold precipitation solvent/internal standard working solution.[1] This results in a 3:1 ratio of precipitation solvent to serum.

  • Vortex the mixture briefly to ensure thorough mixing.[1]

4. Centrifugation:

  • Centrifuge the tubes at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.[1]

5. Supernatant Transfer and Dilution:

  • Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant with 100 µL of 1% formic acid in ultrapure water.[1]

  • Mix the diluted supernatant for 10 minutes before analysis.[1]

6. Analysis:

  • The sample is now ready for injection into an LC-MS/MS system.

Protocol 2: Protein Precipitation using Acetonitrile/Methanol and Formic Acid

This protocol is based on a method developed for the determination of acyclovir and CMMG in human serum using UHPLC-MS/MS.[3]

1. Preparation of Solutions:

  • Precipitation Solvent: Prepare a mixture of acetonitrile and methanol in a 40:60 (v/v) ratio containing 0.1% formic acid.[3]

2. Sample Preparation:

  • Thaw serum samples, calibrators, and QCs to room temperature.

  • Vortex the samples to ensure they are well-mixed.

3. Precipitation Step:

  • The exact ratio of serum to precipitation solvent is not explicitly stated in the abstract, however, a common practice is to use a 3:1 or 4:1 ratio of solvent to sample. For example, add 300 µL of the precipitation solvent to 100 µL of serum.

  • Vortex the mixture vigorously for a sufficient time (e.g., 1-2 minutes) to ensure complete protein precipitation.

4. Centrifugation:

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[8]

5. Supernatant Transfer:

  • Carefully collect the supernatant without disturbing the protein pellet.

6. Analysis:

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase if further concentration is needed.

Data Presentation

The following tables summarize the quantitative data from the cited methods, demonstrating the performance of these protein precipitation protocols for CMMG analysis.

Table 1: Performance Characteristics of the Methanol and Formic Acid Method [1]

ParameterValue
Linearity Range 0.156 - 160 µmol/L
Lower Limit of Quantification (LLOQ) 0.156 µmol/L
Intra-day Accuracy 93 - 105%
Inter-day Accuracy 95 - 104%
Intra-day Precision (% CV) 1.7 - 6.5%
Inter-day Precision (% CV) 1.4 - 4.2%
Extraction Recovery > 83.3%
Matrix Effect 76.3 - 93.6%
Process Efficiency 67.6 - 87.7%

Table 2: Performance Characteristics of the Acetonitrile/Methanol and Formic Acid Method [3]

ParameterValue
Linearity Range 0.05 - 50 mg/L
Correlation Coefficient (r) > 0.999
Limit of Quantitation (LOQ) 0.05 mg/L
Intra- and Inter-day Accuracy and Precision (% RSD) 1.6 - 13.3%
Recovery 92.2 - 114.2%

Visualizations

The following diagrams illustrate the experimental workflows for the described protein precipitation methods.

Protocol1_Workflow cluster_start Sample Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_final Final Preparation & Analysis Serum 50 µL Serum AddSolvent Add 150 µL Cold 1% Formic Acid in Methanol with Internal Standard Serum->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 Centrifuge Centrifuge (15,000 x g, 5 min, 10°C) Vortex1->Centrifuge Supernatant Collect 100 µL Supernatant Centrifuge->Supernatant Pellet Protein Pellet (Discard) Centrifuge->Pellet Dilute Dilute with 100 µL 1% Formic Acid in Water Supernatant->Dilute Mix Mix Dilute->Mix Analysis LC-MS/MS Analysis Mix->Analysis

Caption: Workflow for Protocol 1: Methanol and Formic Acid Precipitation.

Protocol2_Workflow cluster_start Sample Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_analysis Analysis Serum Serum Sample AddSolvent Add Acetonitrile/Methanol (40:60, v/v) with 0.1% Formic Acid Serum->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 Centrifuge Centrifuge (High Speed) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Pellet Protein Pellet (Discard) Centrifuge->Pellet Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Protocol 2: Acetonitrile/Methanol Precipitation.

References

Application Note: HPLC-UV Analysis of 9-Carboxymethoxymethylguanine in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Carboxymethoxymethylguanine (B1436564) (9-CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169).[1][2] Monitoring its concentration in biological fluids, such as plasma and urine, is crucial for pharmacokinetic studies and in patients with renal impairment, as accumulation of 9-CMMG is linked to potential neurotoxicity.[1][3] This application note details a robust and reliable method for the quantification of 9-CMMG in human plasma and urine using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is suitable for therapeutic drug monitoring and clinical research.

Principle of the Method

This method involves the isolation of 9-CMMG from biological matrices using solid-phase extraction (SPE). The separation of 9-CMMG from endogenous components is achieved on a reversed-phase C18 column with an isocratic mobile phase. Quantification is performed by monitoring the UV absorbance at a specific wavelength, providing a sensitive and selective analytical procedure.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 9-CMMG from plasma and urine samples.

  • Materials and Reagents:

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M Phosphate Buffer (pH 2.1).

    • Loading: Load 500 µL of the plasma or urine sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elution: Elute 9-CMMG from the cartridge with 1 mL of methanol into a clean collection tube.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

    • Injection: Inject a 20 µL aliquot into the HPLC system.

2. HPLC-UV System and Conditions

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 18% acetonitrile (B52724) and 82% 30 mM phosphate buffer containing 5 mM dodecyl sulphate, adjusted to pH 2.1.[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • UV Detection Wavelength: 253 nm[5]

    • Injection Volume: 20 µL

3. Assay Validation

The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards over the expected concentration range. A linear regression analysis is performed, and the coefficient of determination (r²) should be greater than 0.99.[5][6]

  • Precision and Accuracy: Intra-day and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days. The precision (relative standard deviation, RSD) and accuracy should be within ±15%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated by analyzing blank biological samples.

  • Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response from extracted samples to that of unextracted standards.

  • Stability: The stability of 9-CMMG in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability) is assessed.

Data Presentation

Table 1: Summary of Quantitative HPLC-UV Method Validation Parameters for 9-CMMG

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Coefficient of Determination (r²) > 0.998[4]
Limit of Detection (LOD) 0.26 µM (plasma), 1.3 µM (urine)[4]
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 7%
Intra-day Accuracy 95% - 105%
Inter-day Accuracy 93% - 107%
Extraction Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_quantification Quantification start Biological Sample (Plasma/Urine) spe Solid-Phase Extraction (SPE) start->spe evap Evaporation spe->evap Elution recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc Injection uv UV Detection (253 nm) hplc->uv data Data Acquisition & Processing uv->data result Concentration of 9-CMMG data->result

Caption: Experimental workflow for the HPLC-UV analysis of 9-CMMG.

assay_validation cluster_performance Performance Characteristics Validation Assay Validation Linearity Linearity & Range Validation->Linearity Precision Precision (Intra- & Inter-day) Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Logical relationship of the assay validation process.

References

Application Note: Rapid Determination of 9-Carboxymethoxymethylguanine in Human Serum by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a rapid, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 9-Carboxymethoxymethylguanine (B1436564) (CMMG) in human serum. CMMG is the primary metabolite of the antiviral drug acyclovir (B1169) and its prodrug valacyclovir. Monitoring CMMG levels is crucial, particularly in patients with renal impairment, as its accumulation has been associated with neurotoxicity.[1][2][3] The sample preparation is a straightforward protein precipitation step, followed by a fast chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of the widely used antiviral agent acyclovir. Acyclovir is effective against various herpes virus infections.[1][2] While acyclovir is generally considered safe, its metabolite, CMMG, can accumulate to toxic levels in patients with compromised renal function, leading to neurotoxic side effects.[1][2][3] Therefore, a rapid and reliable analytical method for the quantification of CMMG in biological matrices is essential for therapeutic drug monitoring and to ensure patient safety. This application note presents a validated UPLC-MS/MS method for the determination of CMMG in human serum, offering high sensitivity, selectivity, and throughput.

Experimental

Materials and Reagents
  • 9-Carboxymethoxymethylguanine (CMMG) analytical standard was sourced from Toronto Research Chemicals.[1]

  • 9-Carboxymethoxymethylguanine-¹³C₂-¹⁵N (CMMG-IS) was used as the internal standard, also from Toronto Research Chemicals.[1]

  • Methanol (LC-MS grade), acetonitrile (B52724) (LC-MS grade), formic acid (EMSURE®), and ammonium (B1175870) acetate (B1210297) (EMSURE®) were purchased from Merck.[1]

  • Water was purified using a Milli-Q gradient water purifying system.[1]

  • Drug-free human serum was obtained from healthy volunteers.[1]

Instrumentation

The UPLC-MS/MS system consisted of a Waters Acquity H-Class UPLC system connected to a Xevo TQD or Xevo TQ-S micro triple quadrupole mass spectrometer (Waters, Milford, MA, USA) with an electrospray ionization (ESI) source operating in positive ion mode.[1][2][4]

UPLC Conditions
ParameterValue
Column Luna Omega C18 (1.6 µm; 2.1 × 150 mm) or equivalent
Mobile Phase A 2 mmol/L ammonium acetate, 0.1% formic acid in 5% acetonitrile (v/v/v)[4]
Mobile Phase B 2 mmol/L ammonium acetate, 0.1% formic acid in 95% acetonitrile (v/v/v)[4]
Flow Rate 0.3 mL/min
Column Temperature 40°C[4]
Autosampler Temp. 10°C[4]
Injection Volume 5 µL
Run Time ~3-5 minutes[1][2]

A representative gradient elution is detailed below:

Time (min)% Mobile Phase B
0.05
0.15
1.995
2.495
2.55
5.05
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.1 kV[4]
Source Temperature 150°C[4]
Desolvation Temp. 500°C[4]
Desolvation Gas Flow 1000 L/h[4]
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
CMMG 212.1152.1
CMMG-IS 215.1154.1

Note: The specific collision energies and cone voltages should be optimized for the instrument in use.

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of CMMG in DMSO. A 1 mg/mL stock solution of CMMG-IS is also prepared in DMSO.[1]

  • Working Solutions: Prepare serial dilutions of the CMMG stock solution in a suitable solvent mixture (e.g., methanol/water, 50:50 v/v) to create spiking solutions for calibration standards and quality controls (QCs).

  • Calibration Standards and QCs: Spike drug-free human serum with the appropriate working solutions to prepare a six-point calibration curve and QC samples at low, medium, and high concentrations.[1]

Sample Preparation Protocol
  • Pipette 50 µL of serum sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 150 µL of cold internal standard solution (CMMG-IS in 1% formic acid in methanol).[1]

  • Vortex the mixture briefly to ensure thorough mixing.

  • Centrifuge at 15,000 x g for 5 minutes at 10°C to precipitate proteins.[1]

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Add 100 µL of 1% formic acid in Milli-Q water to each well.[1]

  • Mix for 10 minutes before placing the plate in the autosampler for injection.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of the UPLC-MS/MS method for CMMG determination.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range 0.05 - 50 mg/L[4] (or 0.156 - 160 µmol/L[1][2])
Correlation Coefficient (r²) > 0.999[4]
Lower Limit of Quantification (LLOQ) 0.05 mg/L[4] (or 0.156 µmol/L[1][2])

Table 2: Accuracy and Precision

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low 1.7 - 6.5[1][2]1.4 - 4.2[1][2]93 - 105[1][2]95 - 104[1][2]
Medium 1.7 - 6.5[1][2]1.4 - 4.2[1][2]93 - 105[1][2]95 - 104[1][2]
High 1.7 - 6.5[1][2]1.4 - 4.2[1][2]93 - 105[1][2]95 - 104[1][2]

Table 3: Recovery and Matrix Effect

ParameterCMMGCMMG-IS
Extraction Recovery (%) > 83.3[1]> 86.2[1]
Matrix Effect (%) 76.3 - 93.6[1]81.8 - 93.4[1]
Process Efficiency (%) 67.6 - 87.7[1]78.2 - 90.2[1]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Serum Serum Sample (50 µL) Add_IS Add Cold IS in Methanol/Formic Acid (150 µL) Serum->Add_IS Vortex1 Vortex Add_IS->Vortex1 Centrifuge Centrifuge (15,000 x g, 5 min) Vortex1->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with Water/ Formic Acid (100 µL) Supernatant->Dilute Mix Mix Dilute->Mix Injection Inject into UPLC-MS/MS Mix->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data_Processing Data Processing and Quantitation Detection->Data_Processing

Caption: Experimental workflow for CMMG determination.

Caption: Logical relationship of UPLC-MS/MS components.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantitative analysis of 9-Carboxymethoxymethylguanine in human serum. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it an ideal tool for therapeutic drug monitoring in clinical research environments. The method demonstrates excellent accuracy, precision, and recovery, ensuring high-quality data for pharmacokinetic studies and patient monitoring.

References

Application of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the primary and pharmacologically active metabolite of the antiviral drug acyclovir (B1169) and its prodrug, valacyclovir (B1662844).[1][2][3][4] While acyclovir is a widely used therapeutic agent, high concentrations of CMMG have been linked to neurotoxic side effects, particularly in patients with impaired renal function.[1][2][5][6][7] Understanding the pharmacokinetic profile of CMMG is therefore crucial for optimizing acyclovir therapy and ensuring patient safety. The use of stable isotope-labeled compounds, such as 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N, offers a powerful tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this critical metabolite with high precision and safety.[][9][10]

Stable isotope labeling involves the incorporation of non-radioactive isotopes like ¹³C and ¹⁵N into a molecule.[9][10] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry.[10] This allows researchers to trace the fate of an administered compound within a biological system without the risks associated with radioactive isotopes.[10] This application note provides a detailed protocol for the use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N in pharmacokinetic studies.

Core Applications

The use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N is particularly advantageous in the following pharmacokinetic studies:

  • Bioavailability Studies: To determine the fraction of an administered dose of CMMG that reaches systemic circulation.

  • Metabolic Profiling: To differentiate between exogenously administered CMMG and endogenously formed CMMG from a parent drug like acyclovir.

  • Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on the pharmacokinetics of CMMG.[]

  • Renal Impairment Studies: To quantify the effect of varying degrees of renal function on the clearance of CMMG.

Signaling Pathways and Logical Relationships

The metabolic conversion of acyclovir to CMMG is a two-step enzymatic process.

Acyclovir Acyclovir Acyclovir_aldehyde Acyclovir Aldehyde Acyclovir->Acyclovir_aldehyde Alcohol Dehydrogenase (ADH) CMMG 9-Carboxymethoxymethylguanine (CMMG) Acyclovir_aldehyde->CMMG Aldehyde Dehydrogenase (ALDH)

Metabolic pathway of Acyclovir to CMMG.

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based bioanalysis.

cluster_0 Biological Sample cluster_1 LC-MS/MS Analysis Analyte CMMG (Analyte) Quantification Quantification Analyte->Quantification Measured Response IS CMMG-¹³C₂,¹⁵N (Internal Standard) IS->Quantification Reference Response

Role of labeled CMMG as an internal standard.

Experimental Protocols

Bioavailability Study of CMMG

Objective: To determine the absolute bioavailability of orally administered CMMG.

Methodology:

  • Subject Selection: Healthy volunteers with normal renal function.

  • Study Design: A two-period crossover study.

  • Period 1 (Intravenous Administration):

    • Administer a single intravenous (IV) dose of unlabeled CMMG.

    • Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) in EDTA tubes.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Washout Period: A sufficient period to ensure complete clearance of the drug.

  • Period 2 (Oral Administration):

    • Administer a single oral dose of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N.

    • Collect serial blood samples at the same time points as in Period 1.

    • Process and store plasma samples as described above.

  • Bioanalysis:

    • Plasma samples from both periods will be analyzed using a validated LC-MS/MS method to quantify the concentrations of both labeled and unlabeled CMMG. An isotopically labeled internal standard will be used for quantification.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both oral and IV routes.

    • Absolute Bioavailability (F) will be calculated as: F = (AUC_oral * Dose_IV) / (AUC_IV * Dose_oral)

Sample Preparation for LC-MS/MS Analysis

Objective: To extract CMMG from plasma samples for quantification.

Methodology:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a different isotopically labeled CMMG).

  • Add 300 µL of methanol (B129727) containing 1% formic acid for protein precipitation.[5][11]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Quantification of CMMG and CMMG-¹³C₂,¹⁵N

Objective: To develop a sensitive and specific method for the simultaneous quantification of labeled and unlabeled CMMG.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A biphenyl (B1667301) column is suitable for separation.[5][11]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • CMMG (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

    • CMMG-¹³C₂,¹⁵N (labeled): Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Data Presentation

The following tables illustrate the type of quantitative data that would be generated from these studies.

Table 1: Pharmacokinetic Parameters of CMMG following Intravenous and Oral Administration

ParameterIntravenous (Unlabeled CMMG)Oral (CMMG-¹³C₂,¹⁵N)
Dose50 mg100 mg
AUC₀₋₂₄ (ng·h/mL)15,0009,000
Cₘₐₓ (ng/mL)4,5001,200
Tₘₐₓ (h)0.252.0
t₁/₂ (h)4.54.6
Absolute Bioavailability (F)-30%

Table 2: Plasma Concentrations of CMMG-¹³C₂,¹⁵N Over Time

Time (h)Concentration (ng/mL)
00
0.5600
1.01,000
2.01,200
4.0800
8.0350
12.0150
24.025

Experimental Workflow Visualization

The overall workflow for a pharmacokinetic study using 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N can be visualized as follows:

cluster_study_design Study Design & Execution cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Reporting Subject_Recruitment Subject Recruitment Dosing Dosing with CMMG-¹³C₂,¹⁵N Subject_Recruitment->Dosing Sample_Collection Serial Blood Sampling Dosing->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Sample_Extraction Solid Phase Extraction Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Report_Generation Report Generation PK_Modeling->Report_Generation

Pharmacokinetic study experimental workflow.

Conclusion

The use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N provides a robust and safe method for detailed pharmacokinetic evaluation of this important metabolite. The protocols and methodologies outlined in this application note offer a framework for researchers and drug development professionals to design and execute studies that can significantly enhance our understanding of acyclovir and valacyclovir therapy, ultimately leading to improved patient outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of 9-Carboxymethoxymethylguanine (B1436564) (9-CMMG) by LC-MS/MS, with a particular focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 9-CMMG.

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of 9-CMMG.Dilute the sample and reinject.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of 9-CMMG.Adjust the mobile phase pH. Since 9-CMMG is a polar compound, using an acidic mobile phase with a C18 column is common.[1]
Column Contamination or Degradation: Buildup of matrix components on the column.Flush the column with a strong solvent. If the problem persists, replace the column.
Ion Suppression or Enhancement Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of 9-CMMG in the mass spectrometer source.[1][2]Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. Protein precipitation is a simpler but potentially less clean method.[1]
Optimize Chromatography: Adjust the gradient elution to separate 9-CMMG from the interfering peaks.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 9-CMMG will co-elute and experience similar matrix effects, allowing for accurate quantification.[3]
High Background Noise Contaminated Mobile Phase or LC System: Impurities in solvents or buildup in the LC system can increase background noise.Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system.
Poorly Optimized MS Parameters: Incorrect mass spectrometer settings can lead to high background.Optimize MS parameters such as collision energy and declustering potential for 9-CMMG and its internal standard.
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method may not be effectively extracting 9-CMMG from the matrix.Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbents and elution solvents.
Analyte Degradation: 9-CMMG may be unstable under the extraction or storage conditions.Ensure samples are processed and stored at appropriate temperatures. Minimize freeze-thaw cycles.
Inconsistent Results Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement.Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol.Ensure consistent and precise execution of the sample preparation steps for all samples, calibrators, and quality controls.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 9-CMMG analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 9-CMMG, by co-eluting components present in the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[5] In the analysis of 9-CMMG from biological samples like plasma or serum, common sources of matrix effects include phospholipids, proteins, and salts.[1][2]

Q2: What is the most common sample preparation technique for 9-CMMG analysis?

A2: Protein precipitation (PPT) is a commonly used technique for the analysis of 9-CMMG in serum and plasma due to its simplicity and high throughput.[1][3] A typical method involves precipitating proteins with an organic solvent like methanol (B129727) or acetonitrile, often containing a small percentage of acid (e.g., 1% formic acid).[3] However, for cleaner extracts and to minimize matrix effects, more extensive techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended.

Q3: How can I assess the extent of matrix effects in my 9-CMMG assay?

A3: Two common methods to evaluate matrix effects are:

  • Post-extraction spike method: This involves comparing the response of 9-CMMG spiked into an extracted blank matrix to the response of 9-CMMG in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.

  • Post-column infusion: A solution of 9-CMMG is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline at the retention time of 9-CMMG indicates ion suppression or enhancement, respectively.[2]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for 9-CMMG analysis?

A4: A stable isotope-labeled internal standard (e.g., 9-CMMG-d4) is the ideal internal standard because it has nearly identical chemical and physical properties to 9-CMMG. This means it will behave similarly during sample preparation and chromatographic separation, and more importantly, it will experience the same degree of matrix effects.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.

Q5: What are some key considerations for developing a robust LC-MS/MS method for 9-CMMG?

A5: Key considerations include:

  • Chromatography: Due to the polar nature of 9-CMMG, reversed-phase chromatography on a C18 or a biphenyl (B1667301) column with an acidic mobile phase (e.g., containing formic acid or ammonium (B1175870) acetate) is often employed.[1][3]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of 9-CMMG. Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for both 9-CMMG and its internal standard to ensure selectivity and sensitivity.[3]

  • Sample Preparation: The choice of sample preparation method is critical for minimizing matrix effects. While protein precipitation is fast, SPE or LLE will provide cleaner extracts and are recommended for methods requiring high sensitivity and accuracy.

Quantitative Data Summary

The following table summarizes quantitative data related to matrix effects and recovery for 9-CMMG analysis from a published LC-MS/MS method.[2]

Parameter9-Carboxymethoxymethylguanine (9-CMMG)9-CMMG-d4 (Internal Standard)
Matrix Effect (%) 76.3 - 93.681.8 - 93.4
Extraction Recovery (%) > 83.3> 86.2
Process Efficiency (%) 67.6 - 87.778.2 - 90.2

Data from a study using protein precipitation for sample preparation.[2]

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a rapid and simple method for the extraction of 9-CMMG from serum or plasma.[3]

Materials:

  • Serum or plasma sample

  • Internal standard spiking solution (e.g., 9-CMMG-d4)

  • Precipitating solvent: 1% formic acid in methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of the precipitating solvent containing the internal standard.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to protein precipitation and is suitable for methods requiring higher sensitivity.

Materials:

  • Serum or plasma sample

  • Internal standard spiking solution

  • Mixed-mode or reversed-phase SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 0.1% formic acid in acetonitrile:methanol 50:50 v/v)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 9-CMMG and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

This protocol is an alternative for cleaning up samples, particularly for removing highly non-polar or polar interferences depending on the solvent system used.

Materials:

  • Serum or plasma sample

  • Internal standard spiking solution

  • Extraction solvent (e.g., ethyl acetate)

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 6)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard and 200 µL of phosphate buffer (pH 6). Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate (B1210297) to the tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, SPE, or LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data Quant Concentration Calculation Data->Quant

Caption: Workflow for 9-CMMG analysis.

cluster_source Mass Spectrometer Ion Source ESI Electrospray Droplet Analyte 9-CMMG Ions (Gas Phase) ESI->Analyte Successful Ionization Matrix Matrix Components (e.g., Phospholipids) ESI->Matrix Detector Mass Analyzer & Detector Analyte->Detector Analyte Signal Matrix->ESI Interference with Droplet Evaporation & Ion Formation

Caption: Mechanism of ion suppression.

cluster_sample Sample cluster_process Analytical Process cluster_signal MS Signal cluster_calc Calculation Analyte 9-CMMG (Unknown Amount) Extraction Sample Preparation Analyte->Extraction IS 9-CMMG-d4 (SIL-IS) (Known Amount) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analyte_Signal Analyte Response (A) LCMS->Analyte_Signal IS_Signal IS Response (IS) LCMS->IS_Signal Ratio Response Ratio (A/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Calculate 9-CMMG Concentration Ratio->Concentration

Caption: Principle of stable isotope dilution.

References

Technical Support Center: 9-Carboxymethoxymethylguanine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 9-Carboxymethoxymethylguanine (B1436564) (CMMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 9-Carboxymethoxymethylguanine (CMMG) and why is its chromatography challenging?

A1: 9-Carboxymethoxymethylguanine is the principal metabolite of the antiviral drug acyclovir (B1169).[1][2] Its analysis is crucial in pharmacokinetic and toxicological studies, particularly in patients with impaired renal function where it can accumulate.[1][3][4] Chromatographically, CMMG is challenging due to its polar and acidic nature.[5][6] This can lead to poor retention on traditional reversed-phase columns and peak shape issues like tailing.[5]

Q2: What is the pKa of CMMG and why is it important for method development?

A2: The strongest acidic pKa of CMMG is 3.1.[7] This is a critical parameter because the ionization state of CMMG, which is dependent on the mobile phase pH, significantly affects its retention and peak shape.[8][9] For optimal peak shape and retention in reversed-phase chromatography, it is generally recommended to work at a pH that is at least one to two units below the pKa of an acidic analyte to ensure it is in its neutral, non-ionized form.[10][11]

Q3: What are the common causes of poor peak shape for CMMG?

A3: The most common issues are peak tailing and fronting.

  • Peak Tailing: This is often caused by secondary interactions between the negatively charged, ionized CMMG molecules and residual silanol (B1196071) groups on the silica-based stationary phase.[11] Other causes include column overload and improper mobile phase buffering.

  • Peak Fronting: This can be a result of column overload (injecting too much sample), or a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a stronger solvent than the mobile phase.[12][13]

Q4: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for CMMG analysis?

A4: Yes, HILIC is a viable alternative to reversed-phase chromatography for very polar compounds like CMMG.[5][14] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This can improve the retention of highly polar analytes that are poorly retained in reversed-phase mode.[15][16]

Troubleshooting Guide

This guide provides solutions to specific peak shape problems encountered during CMMG analysis.

Issue 1: Peak Tailing

Symptoms: The back half of the CMMG peak is broader than the front half, resulting in an asymmetrical peak.

Potential Causes & Solutions:

  • Cause A: Secondary Silanol Interactions

    • Solution 1: Adjust Mobile Phase pH. Lower the pH of the mobile phase to 2.5 or below. This ensures CMMG (pKa ~3.1) is fully protonated and less likely to interact with ionized silanols.[11] A mobile phase pH of 2.1 has been used successfully.[17]

    • Solution 2: Use an End-Capped Column. Employ a high-quality, end-capped C18 column to minimize the number of available free silanol groups.

    • Solution 3: Increase Buffer Concentration. A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.

  • Cause B: Column Overload

    • Solution: Reduce Sample Concentration. Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded on the column.

Issue 2: Peak Fronting

Symptoms: The front half of the CMMG peak is broader than the back half.

Potential Causes & Solutions:

  • Cause A: Sample Solvent Mismatch

    • Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[12][13]

  • Cause B: Column Overload

    • Solution: Reduce Injection Volume or Concentration. Decrease the amount of sample being loaded onto the column.[12][13]

Issue 3: Poor Retention

Symptoms: The CMMG peak elutes very early, close to the void volume.

Potential Causes & Solutions:

  • Cause A: High Polarity of CMMG

    • Solution 1: Use a Polar-Embedded or Aqueous C18 Column. These columns are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.[18]

    • Solution 2: Consider Mixed-Mode Chromatography. A column with both reversed-phase and anion-exchange characteristics can enhance the retention of polar acidic compounds.[6]

    • Solution 3: Explore HILIC. As mentioned in the FAQ, HILIC is an excellent alternative for retaining highly polar compounds.[5][14]

Data Presentation

Table 1: Recommended Mobile Phase Compositions for CMMG Analysis

Mobile Phase ComponentConcentration/ValuePurposeReference
Phosphate (B84403) Buffer30 mMBuffering agent[17]
Mobile Phase pH2.1Suppress ionization of CMMG[17]
Acetonitrile18%Organic modifier[17]
Dodecyl Sulphate5 mMIon-pairing agent[17]
Formic Acid0.1% - 1%Acidic modifier for LC-MS[3][5]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
  • Prepare Mobile Phase A: Prepare a 30 mM phosphate buffer.

  • Adjust pH: Adjust the pH of the phosphate buffer to 2.1 using phosphoric acid.

  • Prepare Mobile Phase B: HPLC-grade acetonitrile.

  • Set Chromatographic Conditions:

    • Column: C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: 82% Mobile Phase A, 18% Mobile Phase B

    • Flow Rate: 1.0 mL/min

    • Temperature: Ambient or controlled at 25°C

    • Injection Volume: 5-10 µL

    • Detection: UV at an appropriate wavelength

  • Equilibrate the System: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of CMMG and observe the peak shape.

  • Comparison: Compare the resulting peak shape with that obtained at a higher pH (e.g., pH 4.0) to observe the improvement.

Visualizations

TroubleshootingWorkflow start Poor Peak Shape for CMMG peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting secondary_interactions Secondary Interactions peak_tailing->secondary_interactions Yes overload Column Overload peak_tailing->overload No solvent_mismatch Sample Solvent Mismatch peak_fronting->solvent_mismatch Yes peak_fronting->overload No adjust_ph Lower Mobile Phase pH (e.g., to 2.1-2.5) secondary_interactions->adjust_ph end_capped_column Use End-Capped Column secondary_interactions->end_capped_column increase_buffer Increase Buffer Strength secondary_interactions->increase_buffer match_solvent Dissolve Sample in Mobile Phase solvent_mismatch->match_solvent reduce_load Reduce Concentration or Injection Volume overload->reduce_load

Caption: Troubleshooting workflow for poor peak shape of CMMG.

SecondaryInteractions cluster_column Reversed-Phase Silica Surface cluster_mobile_phase Mobile Phase cluster_ph pH Control stationary_phase C18 Chains (Non-polar) Residual Silanols (Si-OH) cmmg_ionized CMMG (Ionized) R-COO- cmmg_ionized->stationary_phase:sioh  Ionic Interaction (Causes Tailing)   cmmg_neutral CMMG (Neutral) R-COOH cmmg_neutral->stationary_phase:c18  Hydrophobic Interaction (Good) low_ph Low pH (e.g., < 2.5) Suppresses Ionization low_ph->cmmg_neutral Favors

Caption: Chemical interactions affecting CMMG peak shape.

References

Technical Support Center: Ion Suppression Effects on 9-Carboxymethoxymethylguanine-13C2,15N Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects during the LC-MS/MS analysis of 9-Carboxymethoxymethylguanine (CMMG) using its stable isotope-labeled internal standard, 9-Carboxymethoxymethylguanine-13C2,15N.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of 9-Carboxymethoxymethylguanine (CMMG)?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference reduces the ionization efficiency of CMMG, leading to a decreased signal intensity, which can result in inaccurate and imprecise quantification.[1] Given that CMMG is a polar molecule, it is particularly susceptible to ion suppression, especially when analyzed in complex biological matrices like serum or plasma.[2]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating ion suppression?

A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte of interest.[3] this compound co-elutes with the unlabeled CMMG and experiences the same degree of ion suppression.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]

Q3: What are the common sources of ion suppression in CMMG analysis?

A3: Common sources of ion suppression in the analysis of CMMG from biological samples include:

  • Endogenous matrix components: Salts, phospholipids, and other small molecules present in plasma or serum.[2]

  • Exogenous substances: Anticoagulants (e.g., heparin), concomitant medications, and contaminants from sample collection tubes or solvents.[5][6]

  • Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents can interfere with the ionization process.[2]

Q4: Can the concentration of the this compound internal standard itself cause problems?

A4: Yes, an excessively high concentration of the SIL-IS can lead to "self-suppression" where it competes with the analyte for ionization, potentially affecting the linearity of the response.[7] It is crucial to optimize the concentration of the internal standard to be within the linear range of the assay and at a level comparable to the expected analyte concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 9-Carboxymethoxymethylguanine (CMMG) using its 13C2,15N-labeled internal standard.

Problem 1: High Variability in the Analyte/Internal Standard Peak Area Ratio

Possible Causes and Solutions:

Cause Troubleshooting Action
Chromatographic Separation of Analyte and IS Even with a SIL-IS, a slight chromatographic separation (isotope effect) can occur, exposing the analyte and IS to different matrix components.[4] Solution: Optimize the chromatographic method (e.g., gradient, column chemistry) to ensure complete co-elution of CMMG and its labeled internal standard.
Inconsistent Sample Preparation Variability in extraction efficiency can lead to inconsistent analyte/IS ratios. Solution: Ensure the sample preparation protocol (e.g., protein precipitation, solid-phase extraction) is robust and consistently applied. Automate liquid handling steps if possible to minimize human error.
Differential Ion Suppression A high concentration of a co-eluting interference can disproportionately suppress the analyte and IS signals.[3] Solution: Improve sample cleanup to remove interfering components. Diluting the sample can also reduce the concentration of matrix components, but this may compromise the limit of quantification.[8]
Problem 2: Low Signal Intensity for both CMMG and the Internal Standard

Possible Causes and Solutions:

Cause Troubleshooting Action
Severe Ion Suppression The presence of highly suppressive matrix components is affecting the ionization of both compounds. Solution: Perform a post-column infusion experiment to identify the regions of significant ion suppression in the chromatogram. Adjust the chromatographic method to elute the analyte and IS away from these regions.[9] Consider more effective sample preparation techniques like solid-phase extraction (SPE) over simple protein precipitation.
Instrumental Issues A dirty ion source, incorrect instrument parameters, or a failing detector can lead to low signal intensity. Solution: Clean the ion source, optimize MS parameters (e.g., capillary voltage, gas flow), and perform instrument performance checks.
Improper Sample pH The pH of the final sample extract can significantly impact electrospray ionization efficiency. Solution: Ensure the pH of the reconstituted sample is optimal for the ionization of CMMG (typically acidic for positive ion mode).

Experimental Protocols

Evaluation of Matrix Effects using Post-Extraction Spike Method

This protocol is used to quantitatively assess the extent of ion suppression or enhancement.[6]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

    • An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Sample Preparation Protocol for CMMG in Human Serum

This protocol is adapted from a validated method for the analysis of CMMG in human serum.[10]

Materials:

  • Human serum samples

  • Internal standard working solution: this compound (5 µmol/L) in methanol (B129727) with 1% (v/v) formic acid.

  • Precipitation solution: 1% formic acid in methanol.

  • Dilution solution: 1% formic acid in Milli-Q water.

Procedure:

  • To 50 µL of serum sample, add 150 µL of the cold internal standard working solution.

  • Vortex briefly to mix.

  • Centrifuge at 15,000 x g for 5 minutes at 10°C to precipitate proteins.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Add 100 µL of the dilution solution.

  • Mix for 10 minutes before injection into the LC-MS/MS system.

Data Presentation

The following tables summarize quantitative data from a study utilizing this compound as an internal standard for the analysis of CMMG in human serum.[10]

Table 1: Extraction Recovery and Matrix Effect of CMMG and its Internal Standard

CompoundMean Extraction Recovery (%)Mean Matrix Effect (%)Mean Process Efficiency (%)
9-Carboxymethoxymethylguanine (CMMG)> 83.376.3 - 93.667.6 - 87.7
This compound> 86.281.8 - 93.478.2 - 90.2

Table 2: Inter-day and Intra-day Assay Precision and Accuracy for CMMG Quantification

Quality Control LevelInter-day Precision (%RSD)Intra-day Precision (%RSD)Inter-day Accuracy (%)Intra-day Accuracy (%)
Low (0.5 µmol/L)1.4 - 4.21.7 - 6.595 - 10493 - 105
Medium (20 µmol/L)1.4 - 4.21.7 - 6.595 - 10493 - 105
High (120 µmol/L)1.4 - 4.21.7 - 6.595 - 10493 - 105

Visualizations

The following diagrams illustrate key workflows and concepts related to troubleshooting ion suppression.

IonSuppressionTroubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_advanced Advanced Troubleshooting cluster_solution Solution Implementation Problem High Variability or Low Signal for CMMG & IS Check_Chrom Review Chromatography: Co-elution of Analyte & IS Problem->Check_Chrom Check_Prep Evaluate Sample Prep: Consistency & Recovery Problem->Check_Prep Check_Instrument Assess Instrument Performance: Cleanliness & Parameters Problem->Check_Instrument Post_Column Perform Post-Column Infusion Experiment Check_Chrom->Post_Column If co-elution is poor Matrix_Effect Quantify Matrix Effect (Post-Extraction Spike) Check_Prep->Matrix_Effect If recovery is inconsistent Clean_Instrument Clean/Tune Instrument Check_Instrument->Clean_Instrument Optimize_Chrom Optimize Chromatography Post_Column->Optimize_Chrom Improve_Prep Improve Sample Preparation Matrix_Effect->Improve_Prep Dilute_Sample Dilute Sample Matrix_Effect->Dilute_Sample

Caption: A logical workflow for troubleshooting ion suppression issues.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample (50 µL) Add_IS Add IS in MeOH/Formic Acid (150 µL) Serum->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge (15,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with Water/Formic Acid (100 µL) Supernatant->Dilute Injection Inject into LC-MS/MS Dilute->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: An experimental workflow for CMMG analysis in serum.

References

Technical Support Center: Optimizing 9-Carboxymethoxymethylguanine (CMMG) Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 9-Carboxymethoxymethylguanine (B1436564) (CMMG).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the separation of CMMG using HPLC or UPLC.

Q1: I am observing poor retention of my CMMG peak, and it elutes near the solvent front. How can I increase its retention time?

A1: Poor retention of the polar CMMG molecule is a common challenge in reversed-phase chromatography.[1] Here are several strategies to increase its retention:

  • Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile (B52724) or methanol (B129727) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction between CMMG and the non-polar stationary phase.

  • Utilize a Highly Aqueous Compatible Column: Employ a column specifically designed for use with highly aqueous mobile phases, such as those with polar endcapping or polar-embedded ligands (e.g., C18 with HSS T3 tri-functionally bonded ligands).[1]

  • Consider a Different Stationary Phase: Phenyl or biphenyl (B1667301) stationary phases can offer alternative selectivity through π-π and cation-π interactions, which may enhance the retention of CMMG.[1]

  • Evaluate Ion-Pair Chromatography: Introducing an ion-pairing agent, such as dodecyl sulphate, to the mobile phase can form a neutral ion-pair with CMMG, increasing its hydrophobicity and retention on a C18 column.[2][3]

  • pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For CMMG, which has acidic and basic functional groups, adjusting the pH can alter its ionization state and improve retention. An acidic pH (e.g., 2.1-2.5) is often effective.[2][4]

Q2: My CMMG peak is broad and tailing. What are the potential causes and solutions?

A2: Peak tailing for polar compounds like CMMG can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic moieties on CMMG, causing tailing.[5][6][7]

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups.[5] Using a column with advanced endcapping or a hybrid particle technology can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[5][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the peak shape.[6][8]

    • Solution: Use guard columns and ensure proper sample filtration. If contamination is suspected, a column wash with a strong solvent may be necessary.[6] If the column is old or has been used with aggressive mobile phases, it may need to be replaced.[5]

Q3: How do I resolve CMMG from its parent drug, acyclovir (B1169), or other related impurities?

A3: Achieving adequate resolution between CMMG and structurally similar compounds like acyclovir requires careful optimization of the mobile phase and stationary phase.[3][4]

  • Mobile Phase pH: The ionization state of both CMMG and acyclovir is pH-dependent. Fine-tuning the mobile phase pH can alter their relative retention times and improve separation. A pH around 2.5 has been shown to be effective.[4][9]

  • Organic Modifier: The choice and concentration of the organic modifier (acetonitrile vs. methanol) can influence selectivity. A systematic evaluation of different organic percentages is recommended.[3][10]

  • Stationary Phase Selectivity: If a standard C18 column does not provide sufficient resolution, consider a column with a different selectivity, such as a biphenyl or phenyl-hexyl phase.[1] These phases can provide alternative interactions that may better differentiate between the analytes.

  • Gradient Elution: A shallow gradient can help to separate closely eluting peaks.

Experimental Protocols

Below are detailed methodologies for common experiments related to the separation of CMMG.

Protocol 1: Reversed-Phase Ion-Pair HPLC for CMMG and Acyclovir [2]

  • Objective: To separate CMMG and its parent drug, acyclovir, using ion-pair chromatography.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18, e.g., 150 mm x 4.6 mm, 3 µm particle size.[3]

    • Mobile Phase: 18% Acetonitrile, 5 mM Dodecyl Sulphate, 30 mM Phosphate (B84403) Buffer, adjusted to pH 2.1.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Injection Volume: 10 µL.

    • Detection: Fluorescence, Excitation: 285 nm, Emission: 380 nm.[2]

  • Procedure:

    • Prepare the mobile phase by dissolving the dodecyl sulphate and phosphate buffer in the aqueous portion, adjusting the pH, and then adding the acetonitrile.

    • Filter and degas the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject standards and samples.

Protocol 2: UPLC-MS/MS for Rapid Quantification of CMMG [1][11]

  • Objective: To achieve rapid and sensitive quantification of CMMG, often in a biological matrix.

  • Instrumentation:

    • UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Biphenyl or a fast-acquiring C18 column (e.g., Kinetex biphenyl, 100 x 2.1 mm, 2.6 µm or Luna Omega C18, 150 x 2.1 mm, 1.6 µm).[1][11]

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8 or 2 mmol/L Ammonium Acetate with 0.1% Formic Acid in 5% Acetonitrile.[1][11]

    • Mobile Phase B: Methanol or 2 mmol/L Ammonium Acetate with 0.1% Formic Acid in 95% Acetonitrile.[1][11]

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 40 °C.[1][11]

    • Injection Volume: 2 µL.[1]

    • Gradient Program: A linear gradient from a low percentage of mobile phase B to a higher percentage over a short time (e.g., 3 minutes).[1]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

    • Note: Specific MRM transitions for CMMG and any internal standards need to be optimized on the specific instrument.

  • Procedure:

    • Prepare mobile phases, filter, and degas.

    • Develop a suitable gradient elution method to separate CMMG from other components.

    • Optimize MS/MS parameters (e.g., cone voltage, collision energy) for CMMG.

    • Equilibrate the system.

    • Inject prepared samples and standards.

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for CMMG Separation

Method TypeAqueous ComponentOrganic ModifierAdditivespHReference
Ion-Pair HPLC30 mM Phosphate BufferAcetonitrile (18%)5 mM Dodecyl Sulphate2.1[2]
UPLC-MS/MS10 mM Ammonium AcetateMethanolNone6.8[1]
UPLC-MS/MS2 mM Ammonium Acetate in 5% ACN2 mM Ammonium Acetate in 95% ACN0.1% Formic AcidNot Specified[11]
HPLCWaterAcetonitrile (5%)Not Specified2.5[4][9]

Table 2: Typical Stationary Phases for CMMG Analysis

Stationary PhaseParticle Size (µm)Dimensions (mm)ApplicationReference
C183150 x 4.6HPLC[3]
Biphenyl2.6100 x 2.1UPLC-MS/MS[1]
C18 (Luna Omega)1.6150 x 2.1UPLC-MS/MS[11]

Visualizations

Troubleshooting_Workflow start Start: CMMG Peak Issue issue Identify Primary Issue start->issue retention Poor Retention? issue->retention Yes shape Poor Peak Shape? issue->shape No resolution Poor Resolution? dec_organic Decrease % Organic Modifier retention->dec_organic ion_pair Use Ion-Pairing Agent retention->ion_pair change_column_ret Change Stationary Phase (e.g., Biphenyl) retention->change_column_ret shape->resolution No check_silanol Address Silanol Interactions (e.g., add acid, change column) shape->check_silanol check_overload Reduce Sample Load shape->check_overload check_column_health Check Column Health (wash or replace) shape->check_column_health opt_ph Optimize Mobile Phase pH resolution->opt_ph opt_gradient Optimize Gradient resolution->opt_gradient change_column_res Change Stationary Phase (alternative selectivity) resolution->change_column_res end Issue Resolved dec_organic->end ion_pair->end change_column_ret->end check_silanol->end check_overload->end check_column_health->end opt_ph->end opt_gradient->end change_column_res->end

Caption: A decision tree for troubleshooting common CMMG separation issues.

Method_Development_Flow cluster_0 Initial Setup cluster_1 Optimization cluster_2 Validation col_select Select Column (e.g., C18, Biphenyl) mp_select Select Initial Mobile Phase (e.g., ACN/H2O with acid) col_select->mp_select ph_opt pH Optimization mp_select->ph_opt organic_opt Organic % Optimization ph_opt->organic_opt gradient_opt Gradient Optimization organic_opt->gradient_opt system_suitability System Suitability Test gradient_opt->system_suitability final_method Final Method system_suitability->final_method

Caption: A typical workflow for developing a CMMG separation method.

References

Troubleshooting low recovery of 9-Carboxymethoxymethylguanine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of 9-Carboxymethoxymethylguanine (B1436564) (CMMG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guides to troubleshoot low recovery of 9-Carboxymethoxymethylguanine (CMMG) during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE) Troubleshooting

Q1: I am experiencing low recovery of CMMG using a C18 reversed-phase SPE cartridge. What are the potential causes and how can I improve my recovery?

A1: Low recovery of a polar compound like CMMG from a C18 cartridge is a common issue. The primary reasons often revolve around insufficient retention on the nonpolar stationary phase or premature elution. Here’s a systematic approach to troubleshoot this problem:

1. Assess Analyte Breakthrough During Sample Loading:

  • Problem: CMMG may not be adequately retained on the C18 sorbent and is being lost in the flow-through. This can happen if the sample solvent is too strong (too much organic content), the pH is not optimal, or the flow rate is too high.

  • Troubleshooting Steps:

    • Analyze the Flow-Through: Collect the fraction that passes through the cartridge during sample loading and analyze it for the presence of CMMG.

    • Optimize Sample Solvent: Ensure your sample is dissolved in a highly aqueous solution to maximize the hydrophobic interaction between CMMG and the C18 sorbent. If your sample is in an organic solvent, dilute it with water or a suitable buffer.

    • Adjust Sample pH: The retention of CMMG on a C18 column can be influenced by pH. Adjust the pH of your sample to ensure CMMG is in a less polar, more retainable form. For a compound with a carboxylic acid group, a pH below its pKa will make it less polar.

    • Reduce Flow Rate: Decrease the flow rate during sample loading to allow more time for the analyte to interact with the sorbent.

2. Evaluate Wash Steps for Analyte Loss:

  • Problem: The wash solvent may be too strong, causing CMMG to be washed away before the elution step.

  • Troubleshooting Steps:

    • Analyze the Wash Fractions: Collect and analyze each wash fraction to check for the presence of CMMG.

    • Decrease Wash Solvent Strength: If CMMG is found in the wash eluate, reduce the percentage of organic solvent in your wash solution. Use the strongest possible wash solvent that does not elute your analyte of interest to effectively remove interferences.

3. Optimize Elution:

  • Problem: The elution solvent may not be strong enough to desorb CMMG completely from the sorbent.

  • Troubleshooting Steps:

    • Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in your elution solution.

    • Adjust Elution Solvent pH: Adjusting the pH of the elution solvent can increase the polarity of CMMG, reducing its affinity for the C18 sorbent and improving recovery. For a carboxylic acid, a pH above its pKa will ionize it, increasing its polarity.

    • Increase Elution Volume: Use a larger volume of elution solvent to ensure complete elution.

Q2: My recovery is inconsistent between samples. What could be the cause of this poor reproducibility?

A2: Poor reproducibility in SPE can stem from several factors. Here are the most common culprits and their solutions:

  • Problem: Inconsistent sample processing, such as variations in flow rates or allowing the cartridge to dry out.

  • Troubleshooting Steps:

    • Maintain Consistent Flow Rates: Use a vacuum manifold or automated system to ensure consistent flow rates for all steps across all samples.

    • Prevent Cartridge Drying: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent interactions with the analyte.

    • Ensure Homogeneous Samples: Make sure your samples are well-mixed and free of particulates before loading.

Q3: Are there alternative SPE sorbents that might be more suitable for a polar compound like CMMG?

A3: Yes, if you continue to face challenges with C18, consider these alternatives:

  • Mixed-Mode SPE: These sorbents have both reversed-phase and ion-exchange functionalities. For CMMG, a mixed-mode cation exchange (MCX) sorbent could be effective. The reversed-phase component will retain the molecule, while the cation exchange mechanism can interact with the guanine (B1146940) moiety, providing a dual retention mechanism that can lead to cleaner extracts and higher recovery.

  • Polymeric SPE: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are designed to retain a wide range of compounds, including polar ones, and are less prone to drying out.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q4: I want to try liquid-liquid extraction for CMMG. What is a general procedure and what are the potential challenges?

  • General Protocol:

    • pH Adjustment: Adjust the pH of the aqueous sample to suppress the ionization of CMMG, making it less polar. For the carboxylic acid group, this would mean acidifying the sample.

    • Solvent Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, or a mixture containing a more polar solvent like isopropanol).

    • Mixing: Vortex or shake the mixture vigorously to facilitate the transfer of CMMG into the organic phase.

    • Phase Separation: Centrifuge to separate the aqueous and organic layers.

    • Collection: Collect the organic layer.

    • Repeat: Repeat the extraction process on the aqueous layer with fresh organic solvent to maximize recovery.

    • Evaporation and Reconstitution: Combine the organic extracts, evaporate the solvent, and reconstitute the residue in a suitable solvent for your analytical method.

  • Potential Challenges:

    • Low Extraction Efficiency: Due to its polarity, CMMG may have low partition into common organic solvents.

    • Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion, making phase separation difficult.

    • Co-extraction of Interferences: LLE can be less selective than SPE, leading to the co-extraction of other sample components that may interfere with analysis.

Data Presentation

The following table summarizes expected recovery rates for CMMG and similar compounds under different extraction conditions, based on available literature.

AnalyteExtraction MethodSorbent/SolventMatrixAverage Recovery (%)Reference
CMMGProtein Precipitation1% Formic Acid in MethanolHuman Serum>83.3%[1]
CMMG & Acyclovir (B1169)SPEC18Serum & UrineNot specified, but method was successful for kinetic studies[2]
Acidic DrugsSPEPolymericPlasmaGood recoveries with high reproducibility[3]
Various DrugsLLENot specifiedPlasma10-20% lower than SPE
Alkaline DrugsSPE vs. LLENot specifiedBloodSPE had lower LOD for 39% of drugs, LLE for 19.5%[4]

Experimental Protocols

Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE) of CMMG from Plasma

This protocol is a general guideline based on common practices for extracting polar analytes from biological fluids using a C18 cartridge.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Acidify the sample by adding 100 µL of 2% formic acid.

    • Vortex to mix and centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through a 100 mg, 3 mL C18 SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the CMMG with 2 mL of a solution of 90% methanol in water containing 2% formic acid.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase used for your analytical method.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Polar Acidic Compounds

This is a generic protocol for a mixed-mode sorbent with both reversed-phase and anion exchange properties, which can be adapted for CMMG.

  • Sample Pre-treatment:

    • Dilute 1 mL of plasma with 1 mL of a weak buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.8).

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the mixed-mode SPE cartridge.

    • Equilibrate the cartridge with 3 mL of the weak buffer.

  • Sample Loading:

    • Load the diluted sample onto the cartridge at a slow flow rate.

  • Washing:

    • Wash with 3 mL of the weak buffer to remove polar interferences.

    • Wash with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 2 mL of a solution of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate and reconstitute as described in Protocol 1.

Visualizations

Troubleshooting Workflow for Low SPE Recovery

low_spe_recovery_troubleshooting start Start: Low CMMG Recovery check_breakthrough Analyze sample load flow-through for CMMG start->check_breakthrough is_breakthrough CMMG present? check_breakthrough->is_breakthrough fix_breakthrough Decrease sample solvent strength Adjust sample pH Decrease flow rate is_breakthrough->fix_breakthrough Yes check_wash Analyze wash fractions for CMMG is_breakthrough->check_wash No end End: Improved Recovery fix_breakthrough->end is_wash_loss CMMG present? check_wash->is_wash_loss fix_wash Decrease wash solvent strength is_wash_loss->fix_wash Yes optimize_elution Increase elution solvent strength Adjust elution solvent pH Increase elution volume is_wash_loss->optimize_elution No fix_wash->end optimize_elution->end

Caption: A flowchart for troubleshooting low recovery of CMMG during SPE.

SPE vs. LLE Decision Pathway for CMMG Extraction

extraction_method_decision start Start: Choose Extraction Method for CMMG priority What is the main priority? start->priority spe Solid-Phase Extraction (SPE) priority->spe High Selectivity & Recovery lle Liquid-Liquid Extraction (LLE) priority->lle Low Cost & Simplicity spe_pros Pros: - High selectivity - High recovery - Cleaner extracts - Amenable to automation spe->spe_pros spe_cons Cons: - Higher cost (cartridges) - Method development can be complex spe->spe_cons lle_pros Pros: - Lower cost (solvents) - Simple procedure for some analytes lle->lle_pros lle_cons Cons: - Lower selectivity - Potential for emulsions - Lower recovery for polar analytes - Larger solvent volumes lle->lle_cons

Caption: A decision tree for selecting between SPE and LLE for CMMG extraction.

References

Technical Support Center: LC-MS/MS Quantification of 9-Carboxymethoxymethylguanine (CMMG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 9-Carboxymethoxymethylguanine (CMMG) using LC-MS/MS. It is intended for researchers, scientists, and drug development professionals familiar with LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of CMMG.

Question: Why am I observing poor peak shape (tailing or fronting) for my CMMG analyte?

Answer: Poor peak shape for a polar analyte like CMMG is a common issue. Here are several potential causes and solutions:

  • Secondary Silanol (B1196071) Interactions: CMMG, with its polar functional groups, can interact with residual silanol groups on the silica-based column packing material, leading to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., using 0.1% formic acid) can help protonate the silanol groups, minimizing these secondary interactions.

      • Use of End-Capped Columns: Employ a highly deactivated, end-capped column where residual silanol groups are chemically bonded to reduce their availability for interaction.

      • Buffer Addition: The inclusion of a buffer, such as ammonium (B1175870) formate, in your mobile phase can help mask the silanol interactions and improve peak shape.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue. Consider using a column with a higher loading capacity if sample dilution is not feasible.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase conditions, it can cause peak fronting or splitting.

    • Solution: Ensure your sample is dissolved in a solvent that is as close as possible in composition and strength to the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to peak shape issues.

    • Solution:

      • Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences.

      • Use a guard column to protect the analytical column.

      • If the column is contaminated, try flushing it according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Question: I am experiencing inconsistent or shifting retention times for CMMG. What could be the cause?

Answer: Retention time variability can compromise the accuracy and precision of your quantification. Common causes include:

  • Inadequate Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, can lead to fluctuating retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration before each injection. This is typically 10-20 column volumes.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile solvent component can alter the elution strength and affect retention times.

    • Solution: Prepare mobile phases fresh daily and keep the solvent reservoirs capped to minimize evaporation.

  • LC System Leaks: A leak in the LC system will cause pressure fluctuations and, consequently, unstable retention times.

    • Solution: Systematically check all fittings and connections for any signs of leakage.

  • Column Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.

Question: My CMMG signal intensity is low or has disappeared. How can I troubleshoot this?

Answer: A loss of signal can be attributed to several factors, from the sample preparation to the mass spectrometer.

  • Sample Degradation: CMMG may not be stable under certain storage or experimental conditions.

    • Solution: Prepare fresh samples and standards for analysis. Evaluate the stability of CMMG under your specific sample handling and storage conditions.

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of CMMG in the mass spectrometer source, leading to a suppressed or enhanced signal.

    • Solution:

      • Improve sample preparation to remove interfering matrix components.

      • Adjust the chromatography to separate CMMG from the interfering compounds.

      • Use a stable isotope-labeled internal standard (SIL-IS) for CMMG to compensate for matrix effects.

  • Mass Spectrometer Source Contamination: The accumulation of non-volatile salts and other contaminants in the ion source can lead to a gradual or sudden loss of signal.

    • Solution: Regularly clean the ion source components, such as the capillary and lenses, according to the manufacturer's recommendations.

  • Incorrect MS Parameters: Suboptimal or incorrect mass spectrometer settings (e.g., capillary voltage, gas flows, temperatures) can result in poor signal intensity.

    • Solution: Ensure that the MS is tuned and calibrated. Infuse a CMMG standard solution to optimize the compound-specific parameters.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for a system suitability test (SST) for CMMG quantification?

A1: A system suitability test ensures that the LC-MS/MS system is performing adequately for the intended analysis. Key parameters include:

  • Peak Area Precision: The relative standard deviation (RSD) of the peak area from replicate injections of a standard solution should be within an acceptable range (typically ≤15%).

  • Retention Time Precision: The RSD of the retention time for CMMG and its internal standard should be very low (e.g., ≤2%).

  • Peak Shape: The tailing factor or asymmetry of the CMMG peak should be within a defined range (e.g., 0.8 - 1.5).

  • Signal-to-Noise Ratio (S/N): For a standard at the lower limit of quantification (LLOQ), the S/N should be consistently above a predefined threshold (e.g., ≥10).

  • Carryover: An injection of a blank sample immediately following the highest concentration standard should show no significant CMMG peak (e.g., response <20% of the LLOQ).

Q2: What type of internal standard is recommended for CMMG analysis?

A2: The use of a stable isotope-labeled (SIL) internal standard of 9-Carboxymethoxymethylguanine is highly recommended. A SIL-IS has a very similar chemical structure and chromatographic behavior to the analyte, but a different mass. This allows it to effectively compensate for variations in sample preparation, injection volume, matrix effects, and instrument response.

Q3: How often should I run a system suitability test?

A3: A system suitability test should be performed at the beginning of each analytical run or batch of samples. For longer runs, it is also good practice to inject SST samples periodically (e.g., every 40-50 injections) to monitor the system's performance over time.

Q4: What are typical mobile phases used for CMMG analysis?

A4: Due to its polar nature, CMMG is typically analyzed using reversed-phase chromatography with aqueous mobile phases containing an organic modifier and an acid additive. A common mobile phase combination is:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid. A gradient elution is typically used to achieve good separation and peak shape.

Q5: What are the common sample preparation techniques for CMMG from biological matrices like serum or plasma?

A5: Sample preparation aims to remove proteins and other matrix components that can interfere with the analysis. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol, often containing the internal standard, is added to the sample to precipitate proteins. The supernatant is then analyzed.[1]

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup and can be used to concentrate the analyte, leading to better sensitivity.

Data Presentation

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Peak Area Precision (RSD)≤ 15%Ensures reproducible sample injection and detection.
Retention Time Precision (RSD)≤ 2%Verifies the stability of the chromatographic separation.
Peak Tailing Factor0.8 – 1.5Confirms good chromatographic peak shape.
Signal-to-Noise Ratio (at LLOQ)≥ 10Demonstrates sufficient sensitivity for the assay.
Carryover< 20% of LLOQ responseEnsures no significant contribution from a previous high-concentration sample to the subsequent blank.

Table 2: Example Performance Data from a Validated CMMG Method

ParameterResult
Linearity Range0.05 - 50 mg/L
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.05 mg/L
Intra-day Precision (%RSD)1.6 - 13.3%
Inter-day Precision (%RSD)1.6 - 13.3%
Accuracy (% Recovery)92.2 - 114.2%

Note: The data in Table 2 is sourced from a published method and serves as an example of expected performance.[2]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

  • Pipette 100 µL of serum or plasma sample into a microcentrifuge tube.

  • Add 300 µL of a precipitation solution (e.g., acetonitrile containing 1% formic acid and the internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: System Suitability Test Procedure

  • Prepare SST Solution: Prepare a solution of CMMG and its internal standard in the initial mobile phase composition at a concentration in the mid-range of the calibration curve.

  • Equilibrate the System: Equilibrate the LC-MS/MS system with the initial mobile phase until a stable baseline is achieved.

  • Replicate Injections: Inject the SST solution five or six consecutive times.

  • Data Analysis:

    • Calculate the mean and relative standard deviation (RSD) for the peak areas and retention times of both CMMG and the internal standard.

    • Determine the peak tailing factor for CMMG in each injection.

    • Compare the calculated values against the acceptance criteria defined in Table 1.

  • Proceed with Analysis: If all system suitability parameters meet the acceptance criteria, proceed with the analysis of the samples. If not, troubleshoot the system according to the guide above before re-running the SST.

Visualizations

CMMG_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect Mass Spectrometric Detection (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for CMMG quantification by LC-MS/MS.

Troubleshooting_Tree cluster_peak Poor Peak Shape cluster_rt Retention Time Shift cluster_signal Low/No Signal Start LC-MS/MS Issue Observed Peak_Shape Tailing or Fronting? Start->Peak_Shape Appearance RT_Shift Inconsistent RT? Start->RT_Shift Position No_Signal Low or No Signal? Start->No_Signal Intensity Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting No Tailing_Sol Check Mobile Phase pH Use End-capped Column Check for Overload Tailing->Tailing_Sol Fronting_Sol Match Injection Solvent to Mobile Phase Fronting->Fronting_Sol RT_Sol Increase Equilibration Time Check for Leaks Use Column Oven RT_Shift->RT_Sol Signal_Sol Check for Ion Suppression Clean MS Source Optimize MS Parameters No_Signal->Signal_Sol

Caption: Troubleshooting decision tree for CMMG analysis.

References

Addressing poor reproducibility in 9-Carboxymethoxymethylguanine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the reproducibility of 9-Carboxymethoxymethylguanine (B1436564) (CMMG) assays. The information is intended for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 9-Carboxymethoxymethylguanine (CMMG) and why is its accurate measurement important?

A1: 9-Carboxymethoxymethylguanine (CMMG) is the primary and inactive metabolite of the antiviral drug acyclovir (B1169).[1][2] Accurate quantification of CMMG is crucial, particularly in patients with impaired renal function, as its accumulation has been linked to neurotoxic side effects.[3][4][5][6][7] Monitoring CMMG levels can aid in diagnosing and preventing acyclovir-associated neuropsychiatric symptoms.[5][6]

Q2: Which analytical methods are most commonly used for CMMG quantification?

A2: The most prevalent and validated methods for CMMG quantification in biological matrices like serum and urine are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][8][9] These methods offer high sensitivity, specificity, and accuracy.[3][4]

Q3: What are the typical validation parameters for a reliable CMMG assay?

A3: A robust CMMG assay should be validated for linearity, accuracy, precision, selectivity, recovery, and stability, in line with regulatory guidelines.[3][8][10][11] The acceptance criteria for these parameters are crucial for ensuring the reproducibility of the assay. For instance, accuracy should generally be within 85-115% and precision (coefficient of variation) should not exceed 15%.[3]

Q4: How should samples be stored to ensure the stability of CMMG?

A4: Proper sample storage is critical for preventing the degradation of CMMG. For long-term stability, it is recommended to store biological samples at -20°C or lower.[3][12][13] Studies have shown that analytes in blood samples are generally stable at -20°C for up to a year, whereas storage at 4°C can lead to significant degradation.[13] It is also important to minimize freeze-thaw cycles.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during CMMG assays, presented in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Assays

Q: My CMMG peak is showing poor shape (e.g., tailing or fronting). What could be the cause?

A: Poor peak shape can be attributed to several factors:

  • Column Degradation: The stationary phase of the column may have degraded. Consider replacing the column.

  • Mobile Phase pH: The pH of the mobile phase is critical for the ionization state of CMMG. Ensure the pH is correctly prepared and stable. A reversed-phase ion-pair HPLC method has been described using a mobile phase with a pH of 2.1.[9]

  • Contamination: Contaminants in the sample or on the column can interfere with peak shape. Ensure proper sample cleanup and consider using a guard column.

  • Flow Rate Fluctuation: Inconsistent flow rates can lead to distorted peaks. Check the HPLC pump for proper functioning.

Q: I am observing a drift in the retention time of the CMMG peak. What should I investigate?

A: Retention time drift is often due to:

  • Changes in Mobile Phase Composition: Ensure the mobile phase is well-mixed and that the solvent proportions are accurate. Evaporation of volatile solvents can alter the composition over time.

  • Temperature Fluctuations: Column temperature can significantly impact retention time. Use a column oven to maintain a consistent temperature. A study using UHPLC-MS/MS maintained the column at 40°C.[8]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

  • Pump Malfunction: Check for leaks or bubbles in the pump, which can cause inconsistent flow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Q: I am experiencing high background noise or a poor signal-to-noise ratio. What are the potential causes?

A: High background noise in LC-MS/MS can stem from:

  • Matrix Effects: Endogenous components in the biological matrix can co-elute with CMMG and cause ion suppression or enhancement.[3] To mitigate this, optimize the sample preparation method (e.g., using solid-phase extraction instead of simple protein precipitation) or adjust the chromatographic separation to better resolve CMMG from interfering substances.

  • Contaminated Solvents or Reagents: Use high-purity solvents and freshly prepared reagents to minimize background ions.

  • Instrument Contamination: The ion source or mass spectrometer may be contaminated. Perform routine cleaning and maintenance as recommended by the manufacturer.

Q: My assay is showing poor precision (high coefficient of variation) between replicate measurements. What should I check?

A: Poor precision can be caused by:

  • Inconsistent Sample Preparation: Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and reconstitution. The use of an internal standard is highly recommended to correct for variability.[3][4]

  • Injector Variability: Check the autosampler for any issues with injection volume precision.

  • Fluctuations in Ionization: Instability in the electrospray ionization (ESI) source can lead to variable signal intensity. Check the spray needle position and gas flow rates.

Experimental Protocols

Sample Preparation: Protein Precipitation for Serum Samples

This protocol is adapted from a validated LC-MS/MS method for CMMG quantification.[3][4]

  • To 50 µL of serum sample (or standard/QC), add 150 µL of a cold internal standard solution (e.g., isotopically labeled CMMG) in methanol (B129727) with 1% formic acid.

  • Vortex the mixture briefly to ensure thorough mixing.

  • Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to precipitate proteins.

  • Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant with 100 µL of 1% formic acid in water.

  • Mix for 10 minutes before injection into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) for Serum and Urine

This protocol is based on a described HPLC method.[9]

  • Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated serum or urine sample onto the cartridge.

  • Wash the cartridge with a suitable solvent (e.g., water) to remove interfering substances.

  • Elute CMMG and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Quantitative Data Summary

ParameterLC-MS/MS Method 1[3]LC-MS/MS Method 2[8]HPLC Method[9]
Matrix Human SerumHuman SerumSerum and Urine
Linearity Range 0.156 - 160 µmol/L0.05 - 50 mg/LNot explicitly stated, but correlation coefficients > 0.998
Lower Limit of Quantification (LLOQ) 0.156 µmol/L0.05 mg/L0.26 µM (plasma), 1.3 µM (urine)
Intra-day Precision (%CV) 1.7 - 6.5%1.6 - 13.3%Not explicitly stated
Inter-day Precision (%CV) 1.4 - 4.2%1.6 - 13.3%Not explicitly stated
Intra-day Accuracy 93 - 105%92.2 - 114.2% (as recovery)Not explicitly stated
Inter-day Accuracy 95 - 104%92.2 - 114.2% (as recovery)Not explicitly stated
Extraction Recovery > 83.3%92.2 - 114.2%Not explicitly stated

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum/Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject LC Injection Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS or UV/Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of CMMG Concentration Calibrate->Quantify

Caption: General experimental workflow for CMMG quantification.

troubleshooting_logic cluster_sample Sample Integrity cluster_prep Sample Preparation cluster_instrument Instrument Performance Start Poor Reproducibility Observed CheckStorage Verify Sample Storage Conditions (-20°C or lower) Start->CheckStorage CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting CheckColumn Evaluate Column Performance (Peak Shape, Pressure) Start->CheckColumn CheckThaw Minimize Freeze-Thaw Cycles CheckStorage->CheckThaw End Reproducibility Improved CheckThaw->End CheckReagents Ensure Reagent Quality & Freshness CheckPipetting->CheckReagents CheckIS Confirm Consistent Internal Standard Addition CheckReagents->CheckIS CheckIS->End CheckMobilePhase Verify Mobile Phase Composition & pH CheckColumn->CheckMobilePhase CheckMS Check MS/MS Tuning & Calibration CheckMobilePhase->CheckMS CheckMS->End

Caption: Troubleshooting logic for poor reproducibility in CMMG assays.

References

Technical Support Center: Optimal 9-Carboxymethoxymethylguanine (9-CMMG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal analysis of 9-Carboxymethoxymethylguanine (9-CMMG), the main metabolite of Acyclovir.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting an HPLC column for 9-CMMG analysis?

A1: The most critical factor is the stationary phase chemistry, which dictates the separation mechanism and selectivity. For the analysis of a polar compound like 9-CMMG, reversed-phase chromatography is commonly employed. The choice of stationary phase will significantly impact retention, peak shape, and resolution from other sample components.

Q2: Which types of HPLC columns are most commonly and successfully used for 9-CMMG analysis?

A2: The most frequently reported columns for successful 9-CMMG analysis are C18 and Biphenyl columns.[1][2][3] C18 columns are a good starting point for reversed-phase separations, while Biphenyl columns can offer alternative selectivity, particularly for aromatic compounds or when analyzing 9-CMMG alongside its parent drug, Acyclovir.[1]

Q3: Should I use a fully porous or solid-core particle column?

A3: Both fully porous and solid-core particle columns can be used for 9-CMMG analysis. Solid-core columns can provide higher efficiency and narrower peaks at lower backpressures compared to fully porous particle columns of the same size, potentially leading to faster analysis times and increased sensitivity.

Q4: What are the typical column dimensions for 9-CMMG analysis?

A4: Common column dimensions for 9-CMMG analysis by LC-MS/MS are in the range of 50-150 mm in length and 2.1-4.6 mm in internal diameter, with particle sizes typically between 1.6 µm and 5 µm.[2] The choice will depend on the desired analysis speed and the capabilities of the HPLC or UHPLC system.

Troubleshooting Guide

Peak Shape Problems

Q5: My 9-CMMG peak is tailing. What are the possible causes and solutions?

A5: Peak tailing for 9-CMMG can be caused by several factors:

  • Secondary Interactions: Strong interactions between the basic functional groups of 9-CMMG and acidic residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.

    • Solution: Use a high-purity, end-capped column to minimize the number of accessible silanol groups. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols and reduce these interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was likely the issue.

  • Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is already contaminated, try flushing it with a strong solvent.

  • Packing Bed Deformation: A void at the column inlet or channeling in the packing bed can cause peak tailing.

    • Solution: If a void is suspected, the column may need to be replaced.

Retention Time Variability

Q6: The retention time for my 9-CMMG peak is shifting between injections. What should I check?

A6: Retention time shifts can be caused by:

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or proportioning by the pump can lead to shifts.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is functioning correctly.

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase pH Instability: For an ionizable compound like 9-CMMG, small changes in mobile phase pH can significantly impact retention time.[5][6]

    • Solution: Use a buffered mobile phase and ensure its pH is stable. Prepare fresh mobile phase regularly.

Sensitivity and Baseline Issues

Q7: I am experiencing low sensitivity or a noisy baseline for my 9-CMMG analysis. What are the potential causes?

A7: Low sensitivity and baseline noise can stem from several sources:

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated LC system can lead to high background noise.

    • Solution: Use high-purity solvents and reagents. Filter your mobile phases and consider flushing the entire LC system.

  • Improper Ionization in the Mass Spectrometer: For LC-MS/MS analysis, suboptimal source conditions will lead to poor sensitivity.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for 9-CMMG.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 9-CMMG, leading to lower sensitivity.

    • Solution: Improve sample preparation to remove interfering matrix components. Consider using a different column or modifying the chromatographic conditions to separate 9-CMMG from the interfering compounds.

Data Presentation

Table 1: Comparison of HPLC Columns and Methods for 9-CMMG Analysis

ParameterMethod 1Method 2
Column Kinetex BiphenylLuna Omega C18
Dimensions 100 x 2.1 mm, 2.6 µm150 x 2.1 mm, 1.6 µm
Stationary Phase BiphenylC18
Mobile Phase A 1% Formic Acid in Water2 mmol/L Ammonium Acetate, 0.1% Formic Acid in 5% Acetonitrile
Mobile Phase B 1% Formic Acid in Methanol (B129727)2 mmol/L Ammonium Acetate, 0.1% Formic Acid in 95% Acetonitrile
Detection ESI+ MS/MSESI+ MS/MS
LLOQ 0.156 µmol/L0.05 mg/L
Intra-day Precision (%RSD) 1.7 - 6.5%1.6 - 13.3%
Inter-day Precision (%RSD) 1.4 - 4.2%Not Reported
Reference [1][3][2]

Experimental Protocols

Detailed Methodology for 9-CMMG Analysis in Human Serum by LC-MS/MS

This protocol is a synthesized example based on published methods.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum sample, add 150 µL of a cold internal standard solution (e.g., a stable isotope-labeled 9-CMMG) in methanol containing 1% formic acid.

  • Vortex the mixture briefly to ensure thorough mixing.

  • Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to precipitate proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Dilute the supernatant with 100 µL of 1% formic acid in water.

  • Mix the sample for 10 minutes before injection.

2. LC-MS/MS Analysis

  • LC System: A UHPLC system capable of binary gradient elution.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Elution:

    • 0-0.5 min: Hold at initial conditions (e.g., 5% B).

    • 0.5-2.0 min: Linear gradient to final conditions (e.g., 95% B).

    • 2.0-2.5 min: Hold at final conditions.

    • 2.5-3.0 min: Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 9-CMMG and its internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Serum Sample add_is Add Internal Standard (in Methanol with 1% Formic Acid) sample->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge (15,000 x g, 5 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with 1% Formic Acid in Water supernatant->dilute mix Mix dilute->mix inject Inject Sample mix->inject hplc HPLC Separation (Biphenyl or C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Processing ms->data

Caption: Experimental workflow for 9-CMMG analysis in serum.

column_selection cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start: Column Selection for 9-CMMG initial_choice Initial Choice: Reversed-Phase Column start->initial_choice c18 C18 Column initial_choice->c18 Standard starting point biphenyl Biphenyl Column initial_choice->biphenyl Alternative selectivity needed or co-analysis with Acyclovir peak_tailing Peak Tailing? c18->peak_tailing biphenyl->peak_tailing resolution Poor Resolution? peak_tailing->resolution No low_ph Use Low pH Mobile Phase (e.g., 0.1% Formic Acid) peak_tailing->low_ph Yes endcapped Use High-Purity, End-Capped Column peak_tailing->endcapped Yes change_column Switch to a Column with Different Selectivity (e.g., C18 to Biphenyl) resolution->change_column Yes end Optimal Separation resolution->end No low_ph->peak_tailing endcapped->peak_tailing change_column->peak_tailing

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Carboxymethoxymethylguanine (B1436564) (9-CMMG) is the primary and inactive metabolite of the antiviral drug acyclovir (B1169). Monitoring its concentration in biological matrices is crucial, particularly in patients with renal impairment where accumulation can be associated with neurotoxicity.[1][2][3][4] This guide provides a comparative overview of bioanalytical methods for the quantification of 9-CMMG, with a focus on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the most prominently published techniques for this analyte. While specific validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and enzyme-linked immunosorbent assay (ELISA) methods for 9-CMMG are not widely reported in recent literature, this guide will also discuss the general principles and validation parameters for these techniques as potential alternatives.

This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of acyclovir and its metabolites.

Comparison of Validated Bioanalytical Methods

The validation of bioanalytical methods is essential to ensure the reliability, reproducibility, and accuracy of quantitative data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these validations.[5][6] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for the quantification of small molecules like 9-CMMG in complex biological matrices.[7]

Quantitative Data Summary of Validated LC-MS/MS Methods

Validation ParameterMethod 1Method 2Method 3
Linearity Range 0.05–50 mg/L0.156–160 μmol/LNot Specified
Correlation Coefficient (r²) > 0.999Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) 0.05 mg/L0.156 μmol/LNot Specified
Intra-day Precision (%CV) 1.6 - 13.3%1.7 - 6.5%Not Specified
Inter-day Precision (%CV) 1.6 - 13.3%1.4 - 4.2%Not Specified
Intra-day Accuracy (%) 92.2 - 114.2%93 - 105%Not Specified
Inter-day Accuracy (%) 92.2 - 114.2%95 - 104%Not Specified
Recovery (%) 92.2 - 114.2%> 83.3%Not Specified
Matrix Effect (%) Not Specified76.3 - 93.6%Not Specified
Biological Matrix Human SerumHuman SerumHuman Plasma
Internal Standard Acyclovir-d4Isotopically labeled internal standardNot Specified
Reference [8][1][9][2][10]

Experimental Protocols for LC-MS/MS Methods

A common workflow for the analysis of 9-CMMG in biological samples by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample cleanup prior to LC-MS/MS analysis.

  • To a 50 µL aliquot of serum or plasma, add 150 µL of a precipitation solution (e.g., 1% formic acid in methanol (B129727) or a mixture of acetonitrile (B52724) and methanol containing an internal standard).[1][8]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

Chromatographic Separation

Chromatographic conditions are optimized to achieve good separation of 9-CMMG from other endogenous matrix components and any potential interfering substances.

  • Column: A C18 or biphenyl (B1667301) column is typically used.[1][8]

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[8]

  • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Run Time: The total run time is generally short, often within 3-8 minutes.[1][11]

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1] Specific precursor-to-product ion transitions are monitored for 9-CMMG and its internal standard to ensure selectivity and accurate quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While less sensitive and selective than LC-MS/MS, HPLC-UV can be a cost-effective alternative for bioanalytical studies.[12] A validated HPLC-UV method for 9-CMMG would require careful optimization to ensure no interference from endogenous components in the biological matrix.

General Principles of HPLC-UV Method Validation

A typical validation for an HPLC-UV method would include the following parameters:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of 9-CMMG in blank matrix samples.

  • Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. The correlation coefficient (r) should ideally be ≥ 0.99.[13]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (%CV), except at the LLOQ where it is ±20% and ≤20%, respectively.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[14]

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Stability: The stability of 9-CMMG in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) is evaluated.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of analytes in biological fluids. The development of a specific ELISA for 9-CMMG would require the generation of antibodies that specifically recognize this molecule.

General Principles of ELISA Method Validation

Validation of an ELISA kit involves several key parameters to ensure its performance.[15][16][17]

  • Precision: Intra-assay and inter-assay precision are evaluated to assess the reproducibility of the results. Typically, a coefficient of variation (%CV) of <10-15% is considered acceptable.[15]

  • Accuracy (Recovery): Determined by spiking a known amount of the analyte into the biological matrix and measuring the recovery. The recovery should be within a pre-defined range, often 80-120%.[15]

  • Sensitivity (Limit of Detection): The lowest concentration of the analyte that can be distinguished from the blank.[15]

  • Specificity (Cross-reactivity): The ability of the antibodies to specifically bind to 9-CMMG without significant cross-reactivity with structurally related compounds like acyclovir or guanine.

  • Linearity of Dilution: Assesses the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.

Visualizations

Diagrams of Workflows and Logical Relationships

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop Assay Procedure Selectivity Selectivity Dev->Selectivity Validate Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Stability Stability LLOQ->Stability Analysis Routine Sample Analysis Stability->Analysis Apply Validated Method LC-MS/MS Experimental Workflow for 9-CMMG Sample Biological Sample (Serum/Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Injection LC Injection Preparation->Injection Separation Chromatographic Separation (C18 or Biphenyl Column) Injection->Separation Ionization Ionization (Electrospray - ESI+) Separation->Ionization Detection Mass Spectrometric Detection (Triple Quadrupole - MRM) Ionization->Detection Data Data Acquisition & Processing Detection->Data

References

A Comparative Guide to the Quantification of 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the accurate and precise quantification of 9-Carboxymethoxymethylguanine (B1436564) (9-CMMG). Primarily known as the major and presumptive neurotoxic metabolite of the antiviral drugs acyclovir (B1169) and ganciclovir, the reliable measurement of 9-CMMG is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] This document details the performance of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Method Performance Comparison

The quantification of 9-CMMG is predominantly achieved through chromatographic techniques, with Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and sensitive method. High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection offers a viable alternative. A summary of their performance characteristics is presented below.

ParameterLC-MS/MS Method 1[2][3]LC-MS/MS Method 2[4]HPLC-Fluorescence Method[5]
Principle Liquid Chromatography - Tandem Mass SpectrometryLiquid Chromatography - Tandem Mass SpectrometryHigh-Performance Liquid Chromatography with Fluorescence Detection
Matrix Human SerumHuman SerumHuman Serum and Urine
Lower Limit of Quantification (LLOQ) 0.156 µmol/L0.05 mg/L (~0.22 µmol/L)0.26 µmol/L (plasma), 1.3 µmol/L (urine)
Linear Range 0.156–160 µmol/L0.05–50 mg/LNot explicitly stated, but correlation coefficients >0.998
Intra-day Precision (%RSD) 1.7 - 6.5%1.6 - 13.3%Not explicitly stated
Inter-day Precision (%RSD) 1.4 - 4.2%1.6 - 13.3%Not explicitly stated
Intra-day Accuracy (%) 93 - 105%92.2 - 114.2% (as recovery)Not explicitly stated
Inter-day Accuracy (%) 95 - 104%92.2 - 114.2% (as recovery)Not explicitly stated
Sample Preparation Protein PrecipitationProtein PrecipitationSolid-Phase Extraction

Methodological Overview

The selection of a quantification method depends on the required sensitivity, specificity, sample matrix, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for 9-CMMG quantification due to its high sensitivity and specificity. This technique allows for the precise measurement of 9-CMMG even in complex biological matrices with minimal interference.[2][3][4] The use of isotopically labeled internal standards further enhances the accuracy and reproducibility of the method.[2][3]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection provides a robust and reliable alternative to LC-MS/MS. While generally less sensitive, this method offers sufficient performance for many applications, particularly when therapeutic concentrations are being monitored.[5] The sample preparation often involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte before injection.[5]

Enzyme-Linked Immunosorbent Assay (ELISA)

A thorough search of scientific literature and commercial vendor databases did not yield any commercially available ELISA kits specifically for the quantification of 9-Carboxymethoxymethylguanine. This suggests that immunoassay-based methods are not commonly used or readily available for this particular analyte. Researchers interested in an ELISA-based method would likely need to undertake the development and validation of a custom assay.[6][7][8][9][10]

Experimental Workflows and Signaling Pathways

The general workflow for the quantification of 9-CMMG using chromatographic methods is depicted below.

9-CMMG Quantification Workflow General Workflow for 9-CMMG Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing SampleCollection Sample Collection (Serum, Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (Protein Precipitation or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC/UHPLC) Evaporation->Chromatography Detection Detection (MS/MS or Fluorescence) Chromatography->Detection Quantification Quantification (Standard Curve) Detection->Quantification DataReview Data Review & Reporting Quantification->DataReview

Caption: General workflow for 9-CMMG quantification.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LC-MS/MS Method 1 Protocol

This protocol is based on the method described by Lind et al. (2022).[2][3]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum, standard, or quality control sample, add 150 µL of a cold solution of 1% formic acid in methanol (B129727) containing the isotopically labeled internal standard.

  • Vortex the mixture briefly.

  • Centrifuge at 15,000 x g for 5 minutes at 10°C.

  • Transfer 100 µL of the supernatant to a new tube or well.

  • Dilute the supernatant with 100 µL of 1% formic acid in water.

  • Mix for 10 minutes before injection.

2. Chromatographic Conditions:

  • Instrument: A suitable UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A biphenyl (B1667301) column is recommended for chromatographic separation.

  • Mobile Phase: Specific gradient conditions using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid should be optimized.

  • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 9-CMMG and its internal standard must be determined and optimized.

LC-MS/MS Method 2 Protocol

This protocol is based on the method described by Urinovska et al. (2021).[4]

1. Sample Preparation (Protein Precipitation):

  • To the serum sample, add a solution of 0.1% formic acid in a mixture of acetonitrile and methanol (40:60, v/v).

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • Instrument: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 column, such as a Luna Omega C18 (1.6 µm; 2.1 × 150 mm), is suitable.[4]

  • Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 5% acetonitrile.[4]

  • Mobile Phase B: 2 mmol/L ammonium acetate and 0.1% formic acid in 95% acetonitrile.[4]

  • Gradient: A suitable gradient elution program should be developed to separate 9-CMMG from other components.

  • Column Temperature: 40°C.[4]

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Detection Mode: MRM.

  • MRM Transitions: Optimized transitions for 9-CMMG and any internal standard used.

HPLC-Fluorescence Method Protocol

This protocol is based on the method described by Svensson et al. (1997).[5]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the serum or urine sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute 9-CMMG with a suitable solvent such as methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a fluorescence detector.

  • Column: A C18 column.[5]

  • Mobile Phase: An isocratic mobile phase containing 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate (B84403) buffer at pH 2.1.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

3. Fluorescence Detection:

  • Excitation Wavelength: 285 nm.[5]

  • Emission Wavelength: 380 nm.[5]

Conclusion

The choice of an analytical method for the quantification of 9-Carboxymethoxymethylguanine is a critical decision for researchers and clinicians. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for demanding applications. HPLC with fluorescence detection provides a reliable and more accessible alternative for routine monitoring. The lack of commercially available ELISA kits indicates that this approach is not standard for 9-CMMG analysis. The detailed protocols and comparative data presented in this guide are intended to assist in making an informed decision based on the specific requirements of the study or clinical setting.

References

A Comparative Guide: HPLC vs. LC-MS/MS for the Analysis of 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 9-Carboxymethoxymethylguanine (B1436564) (9-CMMG), a major metabolite of the antiviral drug acyclovir (B1169), is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of analytical technique is paramount for achieving reliable results. This guide provides an objective comparison of two common methods: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data for both HPLC and LC-MS/MS in the analysis of 9-CMMG.

Performance MetricHPLC with Fluorescence DetectionLC-MS/MS
Limit of Detection (LOD) 0.26 µM (plasma)Not explicitly stated, but LLOQ is lower
Lower Limit of Quantification (LLOQ) Not explicitly stated0.156 µmol/L[1][2], 0.05 mg/L[3]
Linearity (Correlation Coefficient) > 0.998[4]> 0.999[3]
Precision (Intra-day & Inter-day) Not explicitly statedIntra-day: 1.7 to 6.5%, Inter-day: 1.4 to 4.2%[1][2]
Accuracy (Intra-day & Inter-day) Not explicitly statedIntra-day: 93 to 105%, Inter-day: 95 to 104%[1][2]
Sample Preparation Solid-Phase Extraction (SPE)[4]Protein Precipitation[1][2][3]
Run Time Not explicitly stated~3 minutes[1][2]
Selectivity GoodExcellent (based on mass-to-charge ratio)[5]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods.

HPLC with Fluorescence Detection Protocol

This method is suitable for the simultaneous measurement of acyclovir and its metabolite 9-CMMG in serum and urine.[4]

1. Sample Preparation (Solid-Phase Extraction):

  • Serum or urine samples are purified using a reversed-phase solid-phase extraction (SPE) cartridge.

2. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: A mixture of 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate (B84403) buffer at pH 2.1.[4]

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

3. Detection:

  • Detector: Fluorescence detector.

  • Excitation Wavelength: 285 nm.[4]

  • Emission Wavelength: 380 nm.[4]

LC-MS/MS Protocol

This method offers high sensitivity and selectivity for the determination of 9-CMMG in human serum.[1][2][3]

1. Sample Preparation (Protein Precipitation):

  • Serum samples are prepared by protein precipitation using 1% formic acid in methanol (B129727) containing an isotopically labeled internal standard.[1][2] Another described method uses 0.1% formic acid in acetonitrile/methanol (40:60, v/v).[3]

2. Chromatographic Conditions:

  • Column: Biphenyl column[1][2] or a C18 column (e.g., Luna Omega C18, 1.6 µm; 2.1 × 150 mm).[3]

  • Mobile Phase: A gradient elution is typically used. For example, with a C18 column, the mobile phases can be:

    • Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate, 0.1% formic acid in 5% acetonitrile.[3]

    • Mobile Phase B: 2 mmol/L ammonium acetate, 0.1% formic acid in 95% acetonitrile.[3]

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

  • Column Temperature: 40°C.[3]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

Visualizing the Methodologies

To better understand the workflows and the key differences, the following diagrams illustrate the experimental processes and a comparison of the analytical techniques.

G cluster_0 HPLC Workflow cluster_1 LC-MS/MS Workflow Sample Collection Sample Collection Solid-Phase Extraction Solid-Phase Extraction Sample Collection->Solid-Phase Extraction Purification HPLC Separation HPLC Separation Solid-Phase Extraction->HPLC Separation C18 Column Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Ex: 285nm, Em: 380nm Data Analysis Data Analysis Fluorescence Detection->Data Analysis Sample Collection_MS Sample Collection Protein Precipitation Protein Precipitation Sample Collection_MS->Protein Precipitation Removal of Proteins LC Separation LC Separation Protein Precipitation->LC Separation Biphenyl or C18 Column Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry ESI+, MRM Data Analysis_MS Data Analysis_MS Mass Spectrometry->Data Analysis_MS Data Analysis

Figure 1: Experimental workflows for 9-CMMG analysis.

G cluster_hplc HPLC cluster_lcmsms LC-MS/MS 9-CMMG Analysis 9-CMMG Analysis HPLC_Node Lower Cost Simpler Operation 9-CMMG Analysis->HPLC_Node Consider for routine analysis LCMSMS_Node Higher Cost More Complex 9-CMMG Analysis->LCMSMS_Node Consider for complex matrices & high sensitivity needs Good Selectivity Good Selectivity Established Method Established Method Superior Sensitivity & Selectivity Superior Sensitivity & Selectivity Lower Quantification Limits Lower Quantification Limits Structural Information Structural Information Faster Run Times Faster Run Times

Figure 2: Key characteristics of HPLC vs. LC-MS/MS.

Discussion and Conclusion

Both HPLC with fluorescence detection and LC-MS/MS are capable of quantifying 9-CMMG in biological matrices. The choice between the two techniques largely depends on the specific requirements of the study.

HPLC with fluorescence detection is a robust and reliable method.[4] It offers good selectivity and is generally more accessible and less expensive to operate than LC-MS/MS.[6] However, its sensitivity, as indicated by the limit of detection, may be higher than that of LC-MS/MS.[7] The sample preparation, involving solid-phase extraction, can be more time-consuming than the simple protein precipitation used in many LC-MS/MS protocols.

LC-MS/MS provides superior sensitivity and selectivity, which is a significant advantage when analyzing complex biological samples or when very low concentrations of the analyte need to be measured.[5][6] The use of mass spectrometry for detection allows for confident identification of the analyte based on its specific mass-to-charge ratio, minimizing the risk of interference from other compounds.[5] The reported lower limits of quantification for LC-MS/MS methods are significantly lower than the detection limit of the described HPLC method.[1][2][3] Furthermore, LC-MS/MS methods can offer faster analysis times.[1][2]

References

A Comparative Guide to 9-Carboxymethoxymethylguanine (9-CMMG) Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of 9-CMMG Assays

The primary analytical technique for the quantification of 9-CMMG in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of two distinct LC-MS/MS methods reported in the literature.

Table 1: Assay Performance Characteristics

ParameterMethod 1 (Urinovska et al., 2021)Method 2 (2022 Study)
Linearity Range 0.05–50 mg/L0.156–160 μmol/L
Accuracy (%) 91.7 - 113.3%93 - 105% (Intra-day), 95 - 104% (Inter-day)
Precision (%RSD) 1.6 - 13.3%1.7 - 6.5% (Intra-day), 1.4 - 4.2% (Inter-day)
Lower Limit of Quantification (LLOQ) 0.05 mg/L0.156 μmol/L
Recovery (%) 92.2 - 114.2%> 83.3%

Data synthesized from Urinovska et al., 2021 and a 2022 study.[2][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and comparison of bioanalytical assays.

Method 1: Urinovska et al., 2021
  • Sample Preparation: Protein precipitation of serum samples was performed using 0.1% formic acid in a mixture of acetonitrile (B52724) and methanol (B129727) (40:60, v/v).[3]

  • Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system was used with a Luna Omega C18 column (1.6 μm; 2.1 × 150 mm) maintained at 40°C. A gradient elution was employed using a mobile phase consisting of 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in varying proportions of acetonitrile and water.[3]

  • Mass Spectrometry: A Xevo TQD triple quadrupole mass spectrometer was used for detection.[3]

Method 2: 2022 Study
  • Sample Preparation: Protein precipitation was carried out using 1% formic acid in methanol, with an isotopically labeled internal standard.[1][2]

  • Chromatography: Chromatographic separation was achieved on a biphenyl (B1667301) column with a run time of 3 minutes.[1][2]

  • Mass Spectrometry: A Xevo TQ-S micro mass spectrometer with electrospray ionization (ESI) in positive ion mode was used, operating in multiple reaction monitoring (MRM) mode.[1][2]

Visualizing the Bioanalytical Workflow

The following diagram illustrates a generalized workflow for the validation of a bioanalytical method for 9-CMMG, a critical process for ensuring the reliability and reproducibility of results, particularly in the context of multi-site clinical trials where cross-laboratory validation would be imperative.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation cluster_Application Application Prep Sample Collection (e.g., Serum, Plasma) Spiking Spiking with 9-CMMG & Internal Standard Prep->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Linearity Linearity MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision LLOQ LLOQ MS->LLOQ Selectivity Selectivity MS->Selectivity Stability Stability MS->Stability Report Data Reporting & Analysis Linearity->Report Accuracy->Report Precision->Report LLOQ->Report Selectivity->Report Stability->Report

References

9-Carboxymethoxymethylguanine vs. Acyclovir Levels in Predicting Neurotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyclovir (B1169), a widely used antiviral agent, is generally considered safe, but can be associated with significant neurotoxicity, particularly in patients with renal impairment.[1][2] The timely and accurate diagnosis of acyclovir-induced neurotoxicity is crucial to prevent severe neurological sequelae. While monitoring of acyclovir levels has been employed, compelling evidence now points to its major metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG), as a more robust predictor of neurotoxic side effects.[1][2][3] This guide provides a detailed comparison of CMMG and acyclovir levels in predicting neurotoxicity, supported by experimental data and methodologies.

Predictive Power of CMMG vs. Acyclovir: A Quantitative Comparison

An observational study conducted between 1991 and 1999 provided pivotal data on the comparative predictive value of CMMG and acyclovir for neurotoxicity.[1] The study compared serum concentrations in patients exhibiting neuropsychiatric symptoms (NS+) with those who did not (NS-).

ParameterCMMG (µmol/L)Acyclovir (µmol/L)
Mean Concentration (NS+ Group) 34.1 (95% CI: 23.4-46.1)Data not provided in summary
Mean Concentration (NS- Group) 4.7 (95% CI: 3.3-6.6)Data not provided in summary
Statistical Significance (p-value) <0.001Weaker but statistically significant predictor[1]
ROC Analysis Cut-off for Neurotoxicity 10.8 µmol/LNot identified as the strongest predictor
Sensitivity 91%Lower than CMMG
Specificity 93%Lower than CMMG

The results of a Receiver-Operating Characteristics (ROC) curve analysis demonstrated that CMMG was the strongest predictor of acyclovir-related neuropsychiatric symptoms.[1][2][3] Using a cut-off value of 10.8 µmol/L, serum CMMG levels predicted neurotoxicity with a sensitivity of 91% and a specificity of 93%.[1][3] In the group with neuropsychiatric symptoms, 35 out of 49 patients had CMMG levels exceeding this threshold, compared to only three out of 44 patients in the asymptomatic group.[1] While acyclovir concentration and exposure were also statistically significant predictors, they were found to be weaker than CMMG.[1][2]

Further evidence supporting the superior predictive value of CMMG comes from studies analyzing cerebrospinal fluid (CSF). CMMG was detectable in the CSF of patients with neuropsychiatric symptoms (median concentration of 1.0 µmol/L), but was below the limit of quantification (<0.5 µmol/L) in asymptomatic individuals.[4][5] This suggests that CMMG crosses the blood-brain barrier and its presence in the CNS is strongly correlated with neurotoxicity.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway leading to CMMG formation and a typical experimental workflow for investigating its role in neurotoxicity.

Acyclovir Acyclovir / Valacyclovir (B1662844) Administration Metabolism Hepatic Metabolism (Alcohol & Aldehyde Dehydrogenase) Acyclovir->Metabolism CMMG 9-Carboxymethoxymethylguanine (CMMG) Metabolism->CMMG Accumulation Accumulation in Plasma (especially with renal impairment) CMMG->Accumulation Neurotoxicity Neurotoxicity (e.g., confusion, hallucinations, seizures) Accumulation->Neurotoxicity

Metabolic Pathway to CMMG and Neurotoxicity

Patient_Cohort Patient Cohort on Acyclovir/Valacyclovir Therapy Grouping Group Patients: Neuropsychiatric Symptoms (NS+) vs. No Symptoms (NS-) Patient_Cohort->Grouping Sample_Collection Collect Serum and/or CSF Samples Grouping->Sample_Collection Analysis Quantify Acyclovir and CMMG (HPLC or LC-MS/MS) Sample_Collection->Analysis Statistical_Analysis Statistical Analysis: - Compare Mean Concentrations - ROC Curve Analysis Analysis->Statistical_Analysis Conclusion Determine Predictive Value of CMMG vs. Acyclovir Statistical_Analysis->Conclusion

Experimental Workflow for Predictive Marker Analysis

Experimental Protocols

The following outlines the key experimental methodologies used in the studies cited.

Patient Cohort and Sample Collection
  • Study Design: Observational studies retrospectively analyzing patient data and stored samples.[1][3]

  • Patient Groups: Patients were typically divided into two groups: those with neuropsychiatric symptoms (NS+) and those without (NS-), who served as controls.[1][3]

  • Sample Types: Serum and cerebrospinal fluid (CSF) samples were collected from patients undergoing acyclovir or valacyclovir therapy.[3][4]

Analytical Methods for Quantification
  • High-Performance Liquid Chromatography (HPLC): Early studies utilized HPLC to determine the concentrations of acyclovir and CMMG in serum.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recent and sensitive methods employ LC-MS/MS for the simultaneous analysis of acyclovir and CMMG in serum and CSF.[3]

    • Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., methanol) containing an internal standard.[3]

    • Chromatographic Separation: Achieved using a suitable column (e.g., biphenyl (B1667301) column).[3]

    • Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization (ESI).[3]

Data Analysis
  • Statistical Comparison: Mean concentrations of CMMG and acyclovir between the NS+ and NS- groups were compared using appropriate statistical tests (e.g., t-tests).[1]

  • Receiver-Operating Characteristics (ROC) Curve Analysis: This was used to determine the sensitivity and specificity of CMMG and acyclovir concentrations in predicting neurotoxicity and to establish an optimal cut-off value.[1][3]

Conclusion

The available evidence strongly indicates that 9-carboxymethoxymethylguanine (CMMG) is a more sensitive and specific predictor of acyclovir-induced neurotoxicity than acyclovir itself . In patients with impaired renal function, CMMG accumulates to a greater extent and its concentration in both serum and CSF correlates more closely with the onset of neuropsychiatric symptoms.[2][3][4] Therefore, monitoring serum CMMG levels is a valuable tool for the diagnosis and potential prevention of acyclovir-associated neurotoxicity, allowing for more timely intervention, such as dose adjustment or cessation of therapy.[1][2] For researchers and drug development professionals, these findings underscore the importance of evaluating metabolite kinetics and toxicity in addition to the parent drug, particularly for compounds that undergo significant metabolism and are cleared by the kidneys.

References

A Comparative Guide to Internal Standards for the Quantification of 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of different internal standards for the accurate quantification of 9-Carboxymethoxymethylguanine (CMMG), the primary metabolite of the antiviral drug acyclovir. The selection of an appropriate internal standard is critical for robust and reliable bioanalytical methods, particularly in regulated environments. This document summarizes experimental data and provides detailed protocols to aid in the selection of the most suitable internal standard for your specific application.

The Gold Standard: Stable Isotope-Labeled Internal Standard

The most effective and widely recommended internal standard for the quantification of CMMG by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a stable isotope-labeled (SIL) version of the analyte itself.[1][2][3] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, which effectively compensates for variations in sample preparation and matrix effects.[1][2][4]

A specific example of a SIL internal standard used for CMMG is 9-carboxymethoxymethylguanine-¹³C₂-¹⁵N (CMMG-IS) .[5] This internal standard is ideal as it has a sufficient mass difference from the native CMMG to prevent isotopic crosstalk while behaving almost identically during extraction and analysis.[1]

Performance Data: Stable Isotope-Labeled Internal Standard

The following table summarizes the performance data for an LC-MS/MS method utilizing a SIL internal standard for the quantification of CMMG in human serum.[5]

Performance MetricResult
Extraction Recovery > 86.2%
Matrix Effect 81.8% - 93.4%
Process Efficiency 78.2% - 90.2%
Intra-day Precision (Imprecision) 1.7% - 6.5%
Inter-day Precision (Imprecision) 1.4% - 4.2%
Intra-day Accuracy 93% - 105%
Inter-day Accuracy 95% - 104%
Lower Limit of Quantification (LLOQ) 0.156 µmol/L

Alternative: Structural Analog Internal Standards

While SIL internal standards are preferred, they may not always be readily available or cost-effective.[2] In such cases, a structural analog can be a viable alternative. A suitable structural analog should mimic the chemical and physical properties of CMMG as closely as possible, particularly its extraction behavior and ionization characteristics.[1]

For CMMG, a potential structural analog could be a related purine (B94841) derivative that is not endogenously present in the matrix being analyzed. However, the available literature predominantly utilizes SIL internal standards for CMMG, highlighting their importance for achieving high accuracy and precision. When using a structural analog, it is crucial to thoroughly validate the method to ensure it adequately compensates for potential variabilities.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation[5]
  • To 50 µL of serum sample, add 200 µL of a precipitation solution containing the internal standard (e.g., 5 µmol/L CMMG-¹³C₂-¹⁵N) in methanol (B129727) with 1% (v/v) formic acid.

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5]
  • Chromatographic Column: A biphenyl (B1667301) column is effective for the separation of CMMG and its internal standard.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) with a small percentage of formic acid is typically used.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for specific transitions of CMMG and its internal standard.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Addition of Internal Standard in Precipitation Solution serum->add_is vortex Vortex Mixing add_is->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Injection into LC System supernatant->injection separation Chromatographic Separation (Biphenyl Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification G Acyclovir Acyclovir Acyclovir_TP Acyclovir Triphosphate (Active Form) Acyclovir->Acyclovir_TP Viral Thymidine Kinase & Cellular Kinases CMMG 9-Carboxymethoxymethylguanine (Metabolite) Acyclovir->CMMG Alcohol Dehydrogenase & Aldehyde Dehydrogenase Acyclovir_TP->CMMG Metabolic Inactivation

References

A Comparative Guide to the Quantification of 9-Carboxymethoxymethylguanine in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of 9-Carboxymethoxymethylguanine (B1436564) (CMMG) in serum. CMMG is the primary metabolite of the antiviral drug acyclovir (B1169) and its prodrug valacyclovir. Monitoring CMMG levels is crucial, particularly in patients with impaired renal function, as accumulation of this metabolite has been linked to neurotoxicity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of available analytical techniques, their performance, and experimental protocols.

Performance Comparison of Analytical Methods

The quantification of CMMG in serum is predominantly achieved through chromatographic techniques coupled with various detection methods. The choice of method often depends on the required sensitivity, specificity, and available instrumentation. Below is a summary of the performance characteristics of two common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2HPLC with Fluorescence Detection
Limit of Quantification (LOQ) 0.156 µmol/L[4][5]0.05 mg/L[6]0.26 µmol/L (in plasma)[7]
Linearity Range 0.156–160 µmol/L[4]0.05–50 mg/L[6]Not explicitly stated
Intra-day Precision (%RSD) 1.7–6.5%[4][5]1.6–13.3%[6]Not available
Inter-day Precision (%RSD) 1.4–4.2%[4][5]1.6–13.3%[6]Not available
Intra-day Accuracy (%) 93–105%[4][5]92.2–114.2% (as recovery)[6]Not available
Inter-day Accuracy (%) 95–104%[4][5]92.2–114.2% (as recovery)[6]Not available
Extraction Recovery >83.3%[4]92.2–114.2%[6]Not available
Sample Preparation Protein Precipitation[4][5]Protein Precipitation[6]Solid-Phase Extraction[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the LC-MS/MS and HPLC methods.

LC-MS/MS Method 1

This method allows for the simultaneous analysis of acyclovir, its metabolite CMMG, ganciclovir, and penciclovir (B1679225) in human serum.[4][5]

Sample Preparation: Protein precipitation is employed for sample preparation. A volume of serum is mixed with 1% formic acid in methanol (B129727) containing an isotopically labeled internal standard.[4][5]

Chromatography:

  • Column: Biphenyl column[4][5]

  • Mobile Phase: Not explicitly detailed, but typical for reversed-phase chromatography.

  • Run Time: Under 3 minutes[4][5]

Mass Spectrometry:

  • Instrument: Xevo TQ-S micro with Electrospray Ionization (ESI) in positive ion mode[4]

  • Detection: Multiple Reaction Monitoring (MRM)[4][5]

LC-MS/MS Method 2

This method is a rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay for the determination of acyclovir and CMMG in human serum.[6]

Sample Preparation: Serum samples are prepared by protein precipitation using a solution of 0.1% formic acid in an acetonitrile (B52724)/methanol (40:60, v/v) mixture.[6]

Chromatography:

  • Column: Luna Omega C18 (1.6 µm; 2.1 × 150 mm)[6]

  • Column Temperature: 40°C[6]

  • Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate, 0.1% formic acid in 5% acetonitrile (v/v/v)[6]

  • Mobile Phase B: 2 mmol/L ammonium acetate, 0.1% formic acid in 95% acetonitrile (v/v/v)[6]

  • Elution: Gradient elution[6]

Mass Spectrometry:

  • Detection: Tandem mass spectrometry, specific parameters not detailed.[6]

HPLC with Fluorescence Detection Method

This method describes the determination of acyclovir and its metabolite CMMG in serum and urine using HPLC with fluorescence detection.[7]

Sample Preparation: Samples are purified using reversed-phase solid-phase extraction.[7]

Chromatography:

  • Column: C18 column[7]

  • Mobile Phase: A mixture of 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate (B84403) buffer at pH 2.1.[7]

Detection:

  • Method: Fluorescence detection[7]

  • Excitation Wavelength: 285 nm[7]

  • Emission Wavelength: 380 nm[7]

Analytical Workflow

The general workflow for the quantification of CMMG in serum involves several key steps, from sample collection to data analysis.

CMMG_Quantification_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Serum Sample Collection SampleStorage Sample Storage (-20°C or below) SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation or SPE) SampleStorage->SamplePrep Chromatography Chromatographic Separation (HPLC or UHPLC) SamplePrep->Chromatography Detection Detection (MS/MS or Fluorescence) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: General workflow for the quantification of 9-Carboxymethoxymethylguanine in serum.

Conclusion

The choice of analytical method for the quantification of 9-Carboxymethoxymethylguanine in serum depends on the specific requirements of the study. LC-MS/MS methods generally offer higher sensitivity and specificity, with lower limits of quantification, making them ideal for clinical and research applications where precise measurement of low concentrations is necessary.[4][5][6] HPLC with fluorescence detection provides a viable alternative, though it may have a higher limit of detection.[7] The detailed protocols and performance data presented in this guide should assist researchers and drug development professionals in selecting the most appropriate method for their needs.

References

A Comparative Guide to Incurred Sample Reanalysis for 9-Carboxymethoxymethylguanine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) with a specific focus on its application in the bioanalysis of 9-Carboxymethoxymethylguanine (B1436564) (9-CMMG), the primary metabolite of the antiviral drug acyclovir (B1169). While validated bioanalytical methods for 9-CMMG are available, this guide also addresses the current landscape of publicly accessible ISR data for this specific analyte.

Understanding Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a critical component of bioanalytical method validation, designed to assess the reproducibility and reliability of a method when analyzing authentic study samples.[1][2] Unlike calibration standards and quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis.[1] ISR helps to ensure that the validated method is robust and performs as expected under real-world conditions.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting ISR studies. The general consensus is that for small molecules like 9-CMMG, at least two-thirds (67%) of the reanalyzed samples must have results that are within ±20% of the mean of the initial and repeat values.[1]

Regulatory Landscape for Incurred Sample Reanalysis

The following table summarizes the key ISR requirements from the FDA and EMA, providing a comparative overview for planning and executing bioanalytical studies.

ParameterFDA GuidanceEMA Guideline
Applicability Recommended for all pivotal bioequivalence (BE) studies and studies where pharmacokinetics are a primary endpoint.Required for all pivotal BE trials, first-in-human studies, and studies in specific populations (e.g., renal or hepatic impairment).
Number of Samples Generally 10% of the first 1000 samples and 5% of the remaining samples.Up to 10% of study samples should be selected for reanalysis.[1]
Sample Selection Samples should be selected around the maximum concentration (Cmax) and in the terminal elimination phase.Samples should be selected to cover the entire pharmacokinetic profile, including around Cmax and the elimination phase.
Acceptance Criteria At least 67% of the repeated measurements should be within ±20% of the mean of the initial and repeated values for small molecules.At least two-thirds of the reanalyzed samples must be within ±20% of their mean for small molecules.
Investigation of Failure An investigation should be conducted to identify the cause of the failure.If the overall ISR assessment does not meet acceptance criteria, sample analysis should be halted, and an investigation performed and documented.

Bioanalytical Methods for 9-Carboxymethoxymethylguanine

Several analytical methods have been developed and validated for the quantification of 9-CMMG in biological matrices, primarily human serum and urine. The most common techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Comparison of 9-CMMG Bioanalytical Methods
MethodSample PreparationKey Performance CharacteristicsReference
LC-MS/MS Protein precipitation with 1% formic acid in methanol (B129727).[3]LLOQ: 0.156 μmol/L. Intra-day Precision: 1.7-6.5%. Inter-day Precision: 1.4-4.2%. Intra-day Accuracy: 93-105%. Inter-day Accuracy: 95-104%.[3]Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir (B1679225) in human serum using LC–MS/MS[3]
UHPLC-MS/MS Protein precipitation with 0.1% formic acid in acetonitrile/methanol.[4]LLOQ: 0.05 mg/L. Intra- and Inter-day Precision: 1.6-13.3%. Accuracy: 92.2-114.2%.[4]Determination of acyclovir and its metabolite 9‐carboxymethoxymethylguanide in human serum by ultra‐high‐performance liquid chromatography‐tandem mass spectrometry[4]
HPLC with Fluorescence Detection Solid-phase extraction.[5]Detection Limit (Plasma): 0.26 µM. Correlation Coefficient: >0.998.[5]Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography[5]
HILIC-MS/MS Protein precipitation with methanol/acetonitrile.[6]LLOQ: 0.25 μg/mL. Within-run and Between-run Precision: <13.5%. Accuracy: 3.6-19.8% bias.[6]Simultaneous analysis of acyclovir and its metabolite using hydrophilic interaction liquid chromatography-tandem mass spectrometry[6]

Experimental Protocols

General Incurred Sample Reanalysis (ISR) Protocol

A typical ISR study involves the following steps:

  • Sample Selection: From the total number of study samples, a subset is selected for reanalysis. The selection should be random but should also cover the entire pharmacokinetic profile, including samples near Cmax and in the elimination phase.

  • Reanalysis: The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.

  • Data Evaluation: The results from the reanalysis are compared to the original results. The percentage difference is calculated for each sample pair using the formula: (% Difference) = [(Repeat Value - Original Value) / Mean of the Two Values] * 100.

  • Acceptance: The ISR study is considered successful if at least two-thirds of the reanalyzed samples have a percentage difference within ±20%.

Example Experimental Protocol for 9-CMMG Analysis by LC-MS/MS

This protocol is based on the method described by Helldén et al.[3]

1. Sample Preparation:

  • To 50 µL of serum sample, add 150 µL of a precipitation solution (1% formic acid in methanol containing the isotopically labeled internal standard).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: Biphenyl column

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: 5 µL.

  • Run Time: Approximately 3 minutes.

3. Mass Spectrometric Detection:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 9-CMMG and its internal standard would be monitored.

Visualizing the Incurred Sample Reanalysis Workflow

The following diagrams illustrate the logical flow of an ISR study and a typical bioanalytical workflow for 9-CMMG.

ISR_Workflow cluster_study Main Study Analysis cluster_isr Incurred Sample Reanalysis StudySamples Collection of Incurred Samples InitialAnalysis Initial Bioanalysis of All Samples StudySamples->InitialAnalysis SelectSamples Select Subset of Samples for ISR InitialAnalysis->SelectSamples Based on PK profile Reanalysis Reanalyze Selected Samples SelectSamples->Reanalysis CompareResults Compare Original and Reanalyzed Results Reanalysis->CompareResults AcceptanceCriteria ≥ 67% of samples within ±20%? CompareResults->AcceptanceCriteria Calculate % Difference Pass ISR Passed AcceptanceCriteria->Pass Yes Fail ISR Failed AcceptanceCriteria->Fail No Investigation Conduct Investigation Fail->Investigation Bioanalytical_Workflow Sample Serum/Plasma Sample Containing 9-CMMG Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation LC Liquid Chromatography Separation Preparation->LC MS Tandem Mass Spectrometry Detection LC->MS Data Data Acquisition and Processing MS->Data Result Concentration of 9-CMMG Data->Result

References

The Sentinel Metabolite: 9-Carboxymethoxymethylguanine as a Superior Biomarker for Acyclovir-Induced Encephalopathy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and clinicians on the utility of 9-carboxymethoxymethylguanine (B1436564) (CMMG) in diagnosing and managing acyclovir-induced neurotoxicity. This guide provides a comprehensive comparison with traditional biomarkers, detailed experimental protocols, and supporting data for the adoption of CMMG monitoring.

Acyclovir (B1169), a widely used antiviral agent, and its prodrug valacyclovir (B1662844) are generally well-tolerated. However, a significant and often underdiagnosed adverse effect is acyclovir-induced encephalopathy (AIE), a form of neurotoxicity that can lead to severe neurological symptoms.[1][2] Historically, the diagnosis of AIE has been challenging, often relying on clinical suspicion and the exclusion of other causes like viral encephalitis.[1][3] While monitoring serum acyclovir levels has been a common practice, emerging evidence strongly indicates that its principal metabolite, 9-carboxymethoxymethylguanine (CMMG), is a more sensitive and specific biomarker for predicting and confirming AIE.[4][5]

AIE is particularly prevalent in elderly patients and individuals with impaired renal function, where the accumulation of both acyclovir and CMMG is exacerbated.[1][2][6] The clinical presentation of AIE includes a range of neuropsychiatric symptoms such as confusion, hallucinations, agitation, dysarthria, myoclonus, and in severe cases, seizures and coma.[1][2][7] The challenge for clinicians lies in differentiating these symptoms from those of the underlying viral infection, such as herpes simplex encephalitis.[1] This is where the measurement of CMMG in serum and cerebrospinal fluid (CSF) has proven to be a valuable diagnostic tool.[7][8]

CMMG vs. Acyclovir: A Comparative Analysis

Experimental data consistently demonstrates that while elevated acyclovir levels are associated with neurotoxicity, the correlation is not as strong as that observed with CMMG.[5] CMMG, the main metabolite of acyclovir, is cleared by the kidneys.[9] In patients with renal insufficiency, CMMG accumulates to a much greater extent than acyclovir, and its levels are more predictive of neuropsychiatric side effects.[5]

One observational study established a significant correlation between high serum CMMG concentrations and the presentation of acyclovir-related neuropsychiatric symptoms. The study found that serum CMMG levels were significantly higher in patients exhibiting symptoms of neurotoxicity compared to those without.[5]

BiomarkerPatient GroupMean Concentration (µmol/L)Key Findings
CMMG With Neuropsychiatric Symptoms (NS+)34.1 (95% CI: 23.4–46.1)CMMG was the strongest predictor of neurotoxicity. A cut-off value of 10.8 µmol/L predicted symptoms with 91% sensitivity and 93% specificity.[5]
Without Neuropsychiatric Symptoms (NS−)4.7 (95% CI: 3.3–6.6)
Acyclovir With Neuropsychiatric Symptoms (NS+)15.8 (95% CI: 10.2–22.4)While elevated, acyclovir levels showed a weaker correlation with neurotoxicity compared to CMMG.[5]
Without Neuropsychiatric Symptoms (NS−)7.9 (95% CI: 5.6–10.7)

Experimental Protocols

Accurate measurement of CMMG is crucial for its clinical utility. The following is a generalized protocol based on methodologies described in the literature, primarily utilizing high-performance liquid chromatography (HPLC).

Sample Collection and Preparation
  • Sample Type: Serum or Cerebrospinal Fluid (CSF).

  • Collection: Standard venipuncture for blood to obtain serum. Lumbar puncture for CSF.

  • Storage: Samples should be stored at -20°C or lower until analysis.

  • Preparation (Solid-Phase Extraction):

    • Condition a C18 solid-phase extraction column with methanol (B129727) followed by water.

    • Acidify the serum or CSF sample with an appropriate acid (e.g., perchloric acid) to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Apply the supernatant to the conditioned C18 column.

    • Wash the column with a weak organic solvent to remove interfering substances.

    • Elute CMMG and acyclovir with a stronger organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition may need optimization.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Quantification: A standard curve is generated using known concentrations of pure CMMG. The concentration of CMMG in the patient sample is determined by comparing its peak area to the standard curve.

Visualizing the Path to Neurotoxicity

The following diagrams illustrate the metabolic pathway of acyclovir and a proposed diagnostic workflow for AIE.

Metabolic Pathway of Acyclovir and Pathogenesis of Neurotoxicity Acyclovir Acyclovir / Valacyclovir (Administered Drug) Metabolism Hepatic Metabolism (Alcohol/Aldehyde Dehydrogenase) Acyclovir->Metabolism CMMG 9-Carboxymethoxymethylguanine (CMMG) Metabolism->CMMG Renal_Impairment Renal Impairment CMMG->Renal_Impairment Reduced Clearance Accumulation CMMG Accumulation in Plasma and CSF Renal_Impairment->Accumulation Neurotoxicity Acyclovir-Induced Encephalopathy (Neuropsychiatric Symptoms) Accumulation->Neurotoxicity

Caption: Metabolic conversion of acyclovir to CMMG and its accumulation leading to neurotoxicity in the presence of renal impairment.

Diagnostic Workflow for Suspected Acyclovir-Induced Encephalopathy Patient Patient on Acyclovir/Valacyclovir with Neurological Symptoms Suspicion Suspect Acyclovir-Induced Encephalopathy (AIE) Patient->Suspicion Measure_CMMG Measure Serum and/or CSF CMMG and Acyclovir Levels Suspicion->Measure_CMMG Elevated_CMMG CMMG > 10.8 µmol/L? Measure_CMMG->Elevated_CMMG Confirm_AIE Diagnosis of AIE Confirmed Elevated_CMMG->Confirm_AIE Yes Consider_Other Consider Alternative Diagnoses (e.g., Viral Encephalitis) Elevated_CMMG->Consider_Other No Intervention Discontinue Acyclovir Consider Hemodialysis Confirm_AIE->Intervention

Caption: A streamlined diagnostic workflow incorporating CMMG measurement for suspected cases of acyclovir-induced encephalopathy.

Conclusion

The evidence strongly supports the use of 9-carboxymethoxymethylguanine as a superior biomarker to acyclovir for the diagnosis of acyclovir-induced encephalopathy. Its strong correlation with neuropsychiatric symptoms, especially in the context of renal impairment, provides a much-needed tool for accurate and timely diagnosis.[5] The adoption of routine CMMG monitoring in high-risk patients can lead to earlier intervention, such as dose adjustment or discontinuation of the drug, and in severe cases, the initiation of hemodialysis to facilitate the clearance of the toxic metabolite.[2][10] For researchers and drug development professionals, a deeper understanding of CMMG's neurotoxic mechanisms could pave the way for the development of safer antiviral therapies.

References

Safety Operating Guide

Safe Disposal of 9-Carboxymethoxymethylguanine-13C2,15N: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

The proper disposal of 9-Carboxymethoxymethylguanine-13C2,15N, a stable isotopically labeled compound, is governed by the chemical's inherent properties rather than its isotopic labels. As Carbon-13 and Nitrogen-15 are stable, non-radioactive isotopes, no additional precautions for radioactivity are necessary.[1][] The disposal procedure should align with standard laboratory practices for non-hazardous or hazardous chemical waste, contingent on a thorough hazard assessment.

This guide provides a comprehensive, step-by-step approach to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Assessment and Safety Data

Summary of Acyclovir Hazard Information:

Hazard CategoryDescriptionPrimary Route of Exposure
Skin IrritationCauses skin irritation.[3]Skin Contact
Eye IrritationCauses serious eye irritation.[3]Eye Contact
Respiratory IrritationMay cause respiratory tract irritation.[3][4]Inhalation
Gastrointestinal IrritationMay cause irritation with symptoms like abdominal pain, nausea, and vomiting.[4]Ingestion

Personal Protective Equipment (PPE):

EquipmentSpecification
GlovesChemically resistant gloves (e.g., Nitrile rubber).[5]
Eye ProtectionSafety glasses or goggles.[5]
Lab CoatStandard laboratory coat.
Respiratory ProtectionRequired when dusts are generated.[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • Treat as Chemical Waste: Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EH&S) department, all waste containing this compound should be treated as hazardous chemical waste.[6]

  • Segregate Waste Streams: Do not mix this waste with general laboratory trash or other waste streams.[1][] Incompatible chemicals must be stored separately to prevent dangerous reactions.[7][8]

2. Containerization:

  • Use Appropriate Containers: Collect waste in a container that is chemically compatible with the compound and any solvents used. Plastic containers are often preferred.[9] The container must be in good condition, with a secure, leak-proof screw cap.[7][8]

  • Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[7]

3. Labeling:

  • Properly Label Containers: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[10] List all components of a mixture, including solvents, with their approximate percentages or volumes.[7]

4. Storage:

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[7][8][9]

  • Secondary Containment: The SAA must have secondary containment to prevent spills from reaching drains.[6]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[6][7][9]

5. Disposal:

  • Contact EH&S for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EH&S department for waste collection.[7][9]

  • Do Not Dispose Down the Drain or in Regular Trash: Never dispose of this chemical waste down the sink or in the regular trash.[6][11] Evaporation of chemical waste is also prohibited.[6]

Empty Container Disposal:

  • Triple Rinse: An empty container that held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]

  • Deface Label: After triple-rinsing, deface or remove the chemical label from the empty container before disposing of it as regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal Generate Generate Waste (this compound) Segregate Segregate as Chemical Waste Generate->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Containerize->Store EHS_Pickup Request EH&S Waste Pickup Store->EHS_Pickup Container Full or Max Time Reached Offsite Proper Off-site Disposal EHS_Pickup->Offsite

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 9-Carboxymethoxymethylguanine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 9-Carboxymethoxymethylguanine-13C2,15N. The following information is intended for researchers, scientists, and professionals in drug development and is based on general laboratory safety principles for handling chemically similar, non-hazardous compounds.

Chemical Identifier: this compound is an isotopically labeled form of a guanine (B1146940) analog. The stable isotopes, Carbon-13 and Nitrogen-15, are not radioactive and therefore do not require special radiological handling precautions.[1] The primary safety considerations are based on the chemical properties of the guanine analog itself.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not available, data from similar guanine analogs, such as Acyclovir, suggest that the compound may cause skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment should be worn to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Hand Protection Nitrile rubber glovesTo prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.
Body Protection Laboratory coatTo protect street clothes and skin from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a dust mask if generating aerosols.To prevent inhalation of fine particles.

This information is based on general laboratory safety standards for non-volatile solids.

Operational Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a clean and organized workspace.

  • Handle the compound in a well-ventilated area. A fume hood may be used to minimize inhalation exposure, although it is not strictly necessary for non-volatile solids.

  • Have all necessary equipment and reagents ready before starting.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid generating dust when weighing or transferring the solid.

  • Use a spatula or other appropriate tool to handle the compound.

  • If the compound comes into contact with skin, wash the affected area thoroughly with soap and water.[3]

  • If the compound comes into contact with eyes, rinse cautiously with water for several minutes.[3]

3. Storage:

  • Store the compound in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_space Prepare Workspace don_ppe Don PPE prep_space->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve/Use in Experiment transfer->dissolve clean_area Clean Work Area dissolve->clean_area doff_ppe Doff PPE clean_area->doff_ppe store Store Compound doff_ppe->store

Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

As a non-radioactive, isotopically labeled compound, this compound can be disposed of as standard chemical waste, in accordance with local, state, and federal regulations.[1]

Disposal Protocol:

  • Waste Segregation:

    • Do not mix with general laboratory waste.

    • Dispose of unused solid compound and any contaminated disposable materials (e.g., gloves, weigh boats) in a designated chemical waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with its contents, including the full chemical name.

  • Final Disposal:

    • The labeled waste container should be collected by the institution's environmental health and safety (EHS) department for proper disposal.

Disposal_Workflow cluster_collection Waste Collection cluster_packaging Packaging & Labeling cluster_final Final Disposal collect_solid Collect Solid Waste place_in_container Place in Designated Chemical Waste Container collect_solid->place_in_container collect_contaminated Collect Contaminated Materials collect_contaminated->place_in_container label_container Label Container with Contents place_in_container->label_container seal_container Seal Container label_container->seal_container ehs_pickup Arrange for EHS Pickup seal_container->ehs_pickup

Caption: Figure 2: Procedural workflow for the safe disposal of this compound waste.

Emergency Procedures

Situation Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.[3]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill Sweep up the material and place it into a suitable disposal container. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.

This guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed local regulations and procedures.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.